1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
説明
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特性
IUPAC Name |
1-(4-methylsulfonylphenyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19(17,18)11-7-5-10(6-8-11)14-9-3-2-4-12(14)13(15)16/h5-8,12H,2-4,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTSLJYELSILNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid chemical structure and physical properties
An In-depth Technical Guide to 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic Acid: Structure, Properties, and Synthetic Considerations
This technical guide provides a comprehensive overview of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid, a compound of interest for researchers and professionals in drug development and medicinal chemistry. While this specific molecule is not extensively documented in public literature, this guide will leverage data from close structural analogs and established chemical principles to provide a robust framework for its synthesis and characterization. We will delve into its chemical structure, predicted physicochemical properties, a proposed synthetic pathway, and a workflow for its analytical validation.
Introduction and Molecular Overview
1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid belongs to the class of N-arylpiperidines, a scaffold of significant interest in pharmaceutical research. The molecule incorporates three key pharmacophoric elements:
-
A piperidine-2-carboxylic acid core: This is a cyclic, non-proteinogenic alpha-amino acid. The constrained ring structure can enforce specific conformations, which is often a desirable trait in drug design for achieving target selectivity. The carboxylic acid group provides a handle for further derivatization and can act as a key binding element to biological targets.
-
An N-phenyl substituent: The direct attachment of the phenyl ring to the piperidine nitrogen creates an N-arylpiperidine moiety. This structural motif is present in numerous biologically active compounds.
-
A para-methylsulfonyl group: This electron-withdrawing group on the phenyl ring significantly influences the electronic properties of the aromatic system and can act as a hydrogen bond acceptor, potentially modulating the compound's pharmacokinetic and pharmacodynamic profile.
Given these features, 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid is a valuable building block for creating novel chemical entities with potential therapeutic applications.
Chemical Structure and In-Silico Properties
The definitive structure of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid is presented below.
Caption: Chemical structure of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid.
Predicted Physicochemical Properties
In the absence of empirical data, computational methods provide valuable estimates of the physicochemical properties of a molecule. The properties for the target compound and its close, documented analog, 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid, are presented below for comparison.
| Property | 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid (Predicted) | 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid (Experimental/Computed)[1] |
| Molecular Formula | C13H17NO4S | C13H17NO4S |
| Molecular Weight | 283.35 g/mol | 283.35 g/mol |
| XLogP3 | 1.5 | 1.5 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 |
| Rotatable Bonds | 3 | 3 |
| Topological Polar Surface Area | 83.1 Ų | 83.1 Ų |
Proposed Synthetic Pathway
The synthesis of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid can be approached through several routes. A robust and logical pathway would involve the N-arylation of a suitable piperidine-2-carboxylic acid ester, followed by hydrolysis. This approach is advantageous as it builds upon commercially available or readily synthesized starting materials.
Caption: Proposed synthetic workflow for 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid.
Step-by-Step Experimental Protocol
Part A: Synthesis of Ethyl 1-[(4-methylsulfonyl)phenyl]piperidine-2-carboxylate (Intermediate)
-
Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (e.g., argon or nitrogen), add 1-fluoro-4-(methylsulfonyl)benzene (1.0 eq), piperidine-2-carboxylic acid ethyl ester (1.1 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as cesium carbonate (Cs2CO3, 2.0 eq).
-
Solvent Addition: Add anhydrous dioxane or toluene as the solvent.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the pure intermediate ester.
Part B: Hydrolysis to 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid (Final Product)
-
Reaction Setup: Dissolve the purified intermediate ester from Part A in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide (LiOH, 2-3 eq) and stir the mixture at room temperature. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture to remove the THF. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1N HCl. The product should precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final compound.
Analytical Characterization and Validation
To ensure the identity and purity of the synthesized 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid, a comprehensive analytical characterization is essential. This serves as a self-validating system for the synthetic protocol.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | To confirm the proton framework of the molecule. | Signals corresponding to the piperidine ring protons, the methylsulfonyl protons, and the aromatic protons with the expected splitting patterns and integrations. The carboxylic acid proton may be observed as a broad singlet. |
| ¹³C NMR | To confirm the carbon skeleton of the molecule. | Resonances for all unique carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the piperidine carbons, and the methyl carbon of the sulfonyl group. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (283.35). |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. | A single major peak, indicating a high degree of purity (ideally >95%). |
| Melting Point (MP) | To assess the purity and physical state of the compound. | A sharp melting point range is indicative of a pure crystalline solid. For comparison, the related compound 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid has a melting point of 228-231 °C.[2] |
Conclusion
This technical guide provides a foundational understanding of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid. While direct experimental data for this compound is scarce, the provided information on its structure, predicted properties, a detailed synthetic route, and a robust analytical workflow offers researchers a clear and actionable path to its synthesis and characterization. The structural motifs within this molecule suggest its potential as a valuable intermediate in the development of novel therapeutics, warranting further investigation by the scientific community.
References
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PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. Available at: [Link]
-
CAS Common Chemistry. 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. Available at: [Link]
Sources
A Technical Guide to the Synthesis and Characterization of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
Abstract: This guide provides a comprehensive technical framework for the synthesis, purification, and characterization of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid. This molecule incorporates the piperidine-2-carboxylic acid scaffold, a cyclic α-amino acid, and an N-aryl methylsulfonyl moiety, both of which are prevalent in medicinal chemistry. As this compound is not readily found in commercial catalogs and lacks a designated CAS Registry Number, this document serves as a detailed roadmap for researchers in drug discovery and organic synthesis. We will delve into a proposed synthetic pathway, detailed experimental protocols, and the requisite analytical techniques for structural verification and purity assessment.
Introduction and CAS Registry Number Status
The piperidine ring is a cornerstone in the design of pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1] When functionalized at the 2-position with a carboxylic acid, it becomes a constrained α-amino acid analog, offering a unique conformational scaffold for interacting with biological targets. The linkage of this ring to a phenyl group bearing a methylsulfonyl substituent introduces a polar, metabolically stable moiety known to act as a hydrogen bond acceptor, further enhancing its drug-like potential.
A thorough search of chemical databases, including CAS Common Chemistry, PubChem, and other commercial vendor sites, did not yield a specific entry or CAS Registry Number for 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid. A CAS Registry Number is a unique numerical identifier assigned by the Chemical Abstracts Service (CAS) to every chemical substance described in the open scientific literature.[2][3] The absence of a number indicates that the compound is likely novel or has not been previously synthesized and registered.
The process of assigning a CAS number involves the submission of a substance's unique structural information to the CAS REGISTRY database, where it is assigned a sequential number.[4][5] Therefore, the successful synthesis and characterization as outlined in this guide would represent the first step toward the potential registration of this new chemical entity.
Proposed Synthetic Strategy: A Retrosynthetic Analysis
To construct the target molecule, a logical retrosynthetic approach is proposed. The final carboxylic acid can be obtained through the hydrolysis of a corresponding ester, which simplifies purification and handling in the preceding steps. The core of the synthesis lies in the formation of the C-N bond between the piperidine nitrogen and the aryl ring. A nucleophilic aromatic substitution (SNAr) reaction is a robust and well-established method for this transformation, particularly when the aromatic ring is activated by an electron-withdrawing group like the methylsulfonyl moiety.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is a CAS number, how is it assigned & why it’s so important? [globalhazmat.com]
- 3. CAS Registry Number - Wikipedia [en.wikipedia.org]
- 4. totalsds.com [totalsds.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
Abstract
This guide provides a comprehensive framework for the in vitro mechanistic characterization of the novel chemical entity, 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid. As a compound with no established pharmacology, a systematic, multi-pronged approach is essential to identify its biological targets and elucidate its mechanism of action. This document outlines a logical, phased workflow, from broad initial target screening to specific target validation and downstream pathway analysis. We will utilize 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid as a case study to demonstrate the experimental design, provide detailed, field-tested protocols, and explain the scientific rationale behind each step. The objective is to equip researchers with a robust strategy to profile novel compounds, ensuring scientific rigor and generating a comprehensive data package for further development.
Introduction: Structural Analysis and Target Hypotheses
The compound 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid is a novel synthetic molecule. A structural deconstruction provides initial clues for forming testable hypotheses about its potential biological targets.
-
Piperidine-2-carboxylic acid (Pipecolic Acid) Scaffold: This rigidified amino acid analog is a common motif in neuroactive compounds. Derivatives of piperidine-carboxylic acids have been developed as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission. This suggests a potential for central nervous system (CNS) activity.
-
(4-Methylsulfonyl)phenyl Moiety: This functional group is a hallmark of selective cyclooxygenase-2 (COX-2) inhibitors, a major class of non-steroidal anti-inflammatory drugs (NSAIDs). The methylsulfonyl group fits into a specific hydrophobic side pocket of the COX-2 enzyme active site, conferring selectivity over the COX-1 isoform.
-
Overall Structure: The combination of a potential CNS-acting scaffold with a classic anti-inflammatory pharmacophore is intriguing. It suggests several possibilities: a compound with a novel polypharmacological profile, a highly selective inhibitor of a single target, or an entirely new mechanism of action.
Based on this analysis, primary hypothetical target classes include:
-
Enzymes involved in inflammation: Specifically COX-1 and COX-2.
-
CNS Receptors: Particularly ionotropic glutamate receptors like the NMDA receptor.
-
Other enzymes or receptors where this structural combination may confer novel binding properties, such as carbonic anhydrases, which are known to bind sulfonamide-containing molecules.
Phase I: Initial Target Discovery and Cytotoxicity Profiling
The first phase of characterization involves casting a wide net to identify potential biological targets and to determine the compound's general effect on cell health. This establishes a foundational dataset and defines the concentration range for subsequent, more focused experiments.
Experimental Workflow: Phase I
The initial workflow is designed to move from broad, unbiased screening to foundational cell health assessment.
Caption: Phase I workflow for novel compound characterization.
Protocol 1: Broad Target Panel Screening
The objective is to screen the compound against a large, diverse panel of receptors, enzymes, transporters, and ion channels to identify initial "hits."
-
Principle: The compound is tested at a fixed concentration (typically 1-10 µM) in a battery of standardized binding or enzymatic assays. A significant inhibition or stimulation of activity (>50%) for a specific target is considered a hit.
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid in 100% DMSO.
-
Assay Submission: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, DiscoverX BioMAP). Specify the desired panel (e.g., 44 or 68 targets) and testing concentration.
-
Data Interpretation: The service will provide a report detailing the percent inhibition or stimulation for each target. Focus on hits exceeding a predefined threshold (e.g., >50% inhibition). These become the primary candidates for validation in Phase II.
-
Protocol 2: Cell Viability MTS Assay
This protocol determines the concentration at which the compound induces cytotoxicity (CC50), which is critical for distinguishing targeted pharmacological effects from non-specific toxicity.
-
Principle: The MTS reagent is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells in the culture.
-
Methodology:
-
Cell Plating: Seed a relevant cell line (e.g., A549 human lung carcinoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the compound in culture medium, ranging from 100 µM to 5 nM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO or Staurosporine).
-
Incubation: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell background control (0% viability). Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the CC50 value.
-
Phase II: Target Validation & Mechanistic Elucidation
Hypothetical Scenario: For the remainder of this guide, we will assume the Phase I screen revealed two significant hits:
-
85% inhibition of recombinant human COX-2 at 10 µM.
-
60% displacement of a radioligand from a G-protein coupled receptor (GPCR) involved in inflammation, such as the CXCR2 receptor.
The cytotoxicity assay showed a CC50 > 100 µM, indicating that the observed activity is not due to general toxicity. We will now proceed to validate and characterize these interactions.
Characterizing COX-2 Inhibition
The primary goal is to confirm the enzymatic inhibition of COX-2, determine its potency (IC50), and establish its selectivity over the constitutively expressed COX-1 isoform. High selectivity for COX-2 is a desirable trait for anti-inflammatory drugs, as it reduces the risk of gastrointestinal side effects associated with COX-1 inhibition.
Caption: The arachidonic acid cascade and the role of COX enzymes.
-
Principle: This cell-free assay measures the ability of the compound to inhibit the peroxidase activity of purified recombinant COX-1 and COX-2 enzymes. The peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Methodology:
-
Reagent Preparation: Use a commercial kit (e.g., Cayman Chemical #760151). Prepare assay buffer, heme, and purified COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Compound Dilution: Prepare an 8-point, 4-fold serial dilution of the compound, starting from 100 µM. Also prepare a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Assay Plate Setup: In a 96-well plate, add buffer, heme, and either the COX-1 or COX-2 enzyme to appropriate wells.
-
Compound Addition: Add the compound dilutions or controls to the wells and incubate for 10 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and the colorimetric substrate (TMPD).
-
Measurement: Immediately measure the absorbance at 590 nm every minute for 5 minutes using a plate reader in kinetic mode.
-
Data Analysis: Calculate the reaction rate (V) for each concentration. Normalize the rates to the vehicle control (100% activity). Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.
-
The results should be summarized in a clear, tabular format.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| 1-[(4-Methylsulfonyl)phenyl] piperidine-2-carboxylic acid | > 100 | 0.250 | > 400 |
| Celecoxib (Control) | 15 | 0.040 | 375 |
Characterizing GPCR Interaction
To validate the CXCR2 hit, we must determine if the compound binds directly to the receptor and whether that binding results in a functional outcome (agonism or antagonism).
Caption: Canonical Gαi-coupled GPCR signaling pathway.
-
Principle: This assay measures the ability of the test compound to compete with a known radiolabeled ligand (e.g., [³H]-Ligand) for binding to the target receptor in a membrane preparation.
-
Methodology:
-
Membrane Preparation: Use commercially available prepared cell membranes from a cell line overexpressing human CXCR2 (e.g., HEK293-CXCR2).
-
Compound Dilution: Prepare an 11-point serial dilution of the test compound.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the [³H]-radioligand, and varying concentrations of the test compound.
-
Controls:
-
Total Binding: Membranes + Radioligand + Vehicle.
-
Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known unlabeled ligand.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.
-
Detection: Allow filters to dry, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percent specific binding against the log of the test compound concentration. Fit the data to a one-site competition model to determine the IC50, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
-
Principle: Since CXCR2 is a Gαi-coupled receptor, its activation by an agonist inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures changes in cAMP levels to determine if the compound acts as an agonist or an antagonist.
-
Methodology:
-
Cell Culture: Use a cell line expressing the target receptor (e.g., CHO-CXCR2).
-
Antagonist Mode:
-
Pre-treat cells with various concentrations of the test compound for 15-30 minutes.
-
Stimulate the cells with a known agonist (e.g., IL-8) at its EC80 concentration (the concentration that gives 80% of the maximal response).
-
Incubate for 30 minutes.
-
-
Agonist Mode:
-
Treat cells with various concentrations of the test compound alone.
-
-
cAMP Measurement: Lyse the cells and measure cAMP levels using a commercial kit based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP response against the log of the test compound concentration to determine the IC50 for blocking the agonist signal.
-
Agonist Mode: Plot the cAMP response against the log of the test compound concentration to determine if it stimulates a response (EC50).
-
-
| Compound | Binding Affinity (Ki, nM) | Functional Activity (Antagonist IC50, nM) | Functional Activity (Agonist EC50, nM) |
| 1-[(4-Methylsulfonyl)phenyl] piperidine-2-carboxylic acid | 150 | 225 | > 10,000 (No activity) |
| Known Antagonist (Control) | 10 | 15 | > 10,000 (No activity) |
Summary and Future Directions
Based on our hypothetical in vitro investigation, 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid has emerged as a compound with a dual-action pharmacological profile:
-
It is a potent and highly selective inhibitor of the COX-2 enzyme , with a potency (IC50 = 250 nM) and selectivity profile (>400-fold) comparable or superior to established drugs like Celecoxib.
-
It is a moderately potent antagonist of the CXCR2 receptor , with a binding affinity (Ki) of 150 nM and a functional antagonist IC50 of 225 nM.
This dual mechanism is particularly compelling for inflammatory diseases where both prostaglandin E2 (a product of COX-2) and chemokines like IL-8 (the ligand for CXCR2) are key drivers of pathology and neutrophil recruitment.
Next Steps for In Vitro Characterization:
-
Downstream Signaling: Use Western blotting to confirm that the compound blocks IL-8-mediated phosphorylation of downstream signaling proteins like ERK and Akt in CXCR2-expressing cells.
-
Cell-Based Assays: Evaluate the compound's ability to block neutrophil chemotaxis towards IL-8 in a transwell migration assay.
-
Cytokine Release Assays: Measure the compound's effect on the release of pro-inflammatory cytokines (e.g., PGE2, TNF-α) from LPS-stimulated human whole blood or peripheral blood mononuclear cells (PBMCs).
This systematic in vitro profiling provides a strong rationale for advancing 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid into more complex cellular models and subsequent in vivo studies for inflammatory conditions.
References
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Global Substance Registration System. 4-PHENYL-1-(P-TOLYLSULFONYL)PIPERIDINE-4-CARBOXYLIC ACID. [Link]
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Berg, K., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry. [Link]
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Ornstein, P. L., et al. (1992). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry. [Link]
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CAS Common Chemistry. 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. [Link]
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Farghaly, O. M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry. [Link]
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Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization of Vestipitant as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry. [Link]
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Ornstein, P. L., et al. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry. [Link]
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El-Damasy, D. A., et al. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Advances. [Link]
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Pyles, R. B., et al. (2022). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. Viruses. [Link]
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EVT-3746544 product page. 1-[4-(Phenylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxylic acid. [Link]
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Catanzaro, G., et al. (2021). The Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. [Link]
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Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Liu, G., et al. (2011). *Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors
An In-depth Technical Guide to the NMR Spectral Analysis of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data and analysis for the novel compound 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for acquiring and interpreting the NMR spectra of this molecule. Our focus is on delivering not just data, but a deeper understanding of the structural nuances revealed by modern NMR techniques.
Introduction: The Structural Significance of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
The molecule 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid is a compound of interest due to its unique structural motifs. The piperidine ring is a common scaffold in many pharmaceuticals, and its conformation can significantly impact biological activity.[1][2] The N-aryl substitution with a methylsulfonyl group introduces specific electronic effects that influence the chemical environment of the entire molecule.[3][4] Understanding the precise three-dimensional structure and electronic distribution is paramount for its potential applications. NMR spectroscopy stands as the most powerful tool for elucidating such detailed structural information in solution.
This guide will walk through the necessary steps for a complete NMR analysis, from sample preparation to the interpretation of complex spectral data. We will explore both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments that, together, provide an unambiguous assignment of all proton and carbon signals.
Experimental Protocols: A Self-Validating Approach
The integrity of NMR data is fundamentally linked to the quality of the experimental setup. The following protocols are designed to ensure reproducibility and accuracy.
Sample Preparation
A meticulously prepared sample is the cornerstone of high-quality NMR data.
Step-by-Step Protocol:
-
Compound Purity: Ensure the sample of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its exchangeable proton signal from residual water, which can be used for referencing.[5]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is optimal for obtaining good signal-to-noise in a reasonable time frame.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. A clear, homogenous solution is essential.
-
Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.
-
Internal Standard (Optional): For precise quantification, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine structural elucidation, referencing to the residual solvent peak is often sufficient.[6]
NMR Data Acquisition
The following parameters are recommended for acquiring high-resolution spectra on a 400 MHz or higher field NMR spectrometer.
Table 1: Recommended NMR Acquisition Parameters
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Pulse Program | Standard 1D pulse sequence | Standard for routine proton spectra. |
| Number of Scans | 16-64 | To achieve adequate signal-to-noise. | |
| Relaxation Delay | 1-2 seconds | Allows for sufficient relaxation of protons between scans.[7] | |
| Spectral Width | 12-16 ppm | To encompass all expected proton signals. | |
| ¹³C NMR | Pulse Program | Proton-decoupled pulse sequence | To simplify the spectrum to single lines for each carbon.[7] |
| Number of Scans | 1024-4096 | The low natural abundance of ¹³C necessitates more scans. | |
| Relaxation Delay | 2-5 seconds | Carbon nuclei have longer relaxation times.[7] | |
| Spectral Width | 200-240 ppm | To cover the full range of carbon chemical shifts. | |
| COSY | Pulse Program | Standard COSY sequence | To identify proton-proton spin-spin couplings. |
| Dimensions | 2D | Correlates coupled protons. | |
| HSQC | Pulse Program | Standard HSQC sequence | To identify one-bond proton-carbon correlations. |
| Dimensions | 2D | Correlates protons directly attached to carbons. |
Predicted NMR Spectra and Interpretation
While experimental data for the exact title compound is not publicly available, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence based on the extensive literature on analogous structures.[3][4][6][8][9][10][11][12]
Molecular Structure and Numbering
For clarity in our spectral assignments, the following numbering scheme will be used for 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid.
Caption: Numbering scheme for 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the piperidine ring, the aromatic ring, the methylsulfonyl group, and the carboxylic acid proton.
Table 2: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale |
| H-2 | 3.3 - 3.5 | dd | J = 10.8, 3.2 | Alpha to a nitrogen and a carboxylic acid, expected to be downfield.[6] |
| H-3ax, H-5ax | 1.4 - 1.6 | m | - | Typical range for axial protons on a piperidine ring.[9][13] |
| H-3eq, H-5eq | 1.8 - 2.0 | m | - | Equatorial protons are typically deshielded relative to axial protons.[9][13] |
| H-4ax, H-4eq | 1.6 - 1.8 | m | - | Overlapping multiplets are expected for these protons.[9] |
| H-6ax | 2.8 - 3.0 | dt | J = 12.0, 3.0 | Axial proton alpha to nitrogen, deshielded. |
| H-6eq | 3.2 - 3.4 | dm | J = 12.0 | Equatorial proton alpha to nitrogen, further deshielded by the aromatic ring. |
| H-2', H-6' | 7.1 - 7.3 | d | J ≈ 8.8 | Aromatic protons ortho to the piperidine nitrogen. |
| H-3', H-5' | 7.8 - 8.0 | d | J ≈ 8.8 | Aromatic protons ortho to the electron-withdrawing sulfonyl group, significantly deshielded.[3][11] |
| H-7' (CH₃) | 3.1 - 3.3 | s | - | Methyl protons of the methylsulfonyl group.[12] |
| COOH | 12.0 - 13.0 | br s | - | Carboxylic acid proton, typically a broad singlet at very low field.[5] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide one signal for each unique carbon atom in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ)
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C-2 | 59 - 61 | Alpha to nitrogen and carbonyl, deshielded.[6] |
| C-3 | 28 - 30 | Aliphatic carbon in the piperidine ring. |
| C-4 | 23 - 25 | Aliphatic carbon in the piperidine ring. |
| C-5 | 24 - 26 | Aliphatic carbon in the piperidine ring. |
| C-6 | 44 - 46 | Alpha to nitrogen, deshielded.[6] |
| C-1' | 148 - 150 | Aromatic carbon attached to nitrogen, deshielded. |
| C-2', C-6' | 115 - 117 | Aromatic carbons ortho to the nitrogen. |
| C-3', C-5' | 128 - 130 | Aromatic carbons ortho to the sulfonyl group. |
| C-4' | 135 - 137 | Aromatic carbon attached to the sulfonyl group. |
| C-7' (CH₃) | 43 - 45 | Methyl carbon of the methylsulfonyl group.[12] |
| C-7 (COOH) | 173 - 175 | Carboxylic acid carbonyl carbon.[6] |
2D NMR for Unambiguous Assignments
To confirm the assignments made from the 1D spectra, 2D NMR experiments are indispensable.
Caption: Workflow for NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment will reveal the connectivity of the protons within the piperidine ring. For instance, a cross-peak between the signals at ~3.4 ppm (H-2) and the multiplet around 1.8-2.0 ppm would confirm the adjacency of H-2 and the H-3 protons. Similarly, the entire spin system of the piperidine ring can be traced.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. For example, the proton signal of the methylsulfonyl group (~3.2 ppm) will show a cross-peak with the carbon signal around 44 ppm, confirming the assignment of C-7'. This is crucial for distinguishing between the various CH and CH₂ groups in the piperidine ring.
Conclusion: A Pathway to Structural Certainty
This technical guide has outlined a robust framework for the complete NMR spectral analysis of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid. By combining meticulous experimental technique with a systematic approach to spectral interpretation, researchers can achieve an unambiguous assignment of all proton and carbon signals. The predicted data and analytical strategies presented herein serve as a valuable resource for anyone working with this compound or structurally related molecules. The power of multi-dimensional NMR, when applied correctly, transforms complex spectra into a clear and detailed picture of molecular structure, which is fundamental to advancing drug discovery and development.
References
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Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I. Optica Publishing Group. Available at: [Link]
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Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry. Available at: [Link]
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Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. ACS Publications. Available at: [Link]
- Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Google Books.
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Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]
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1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. PubMed. Available at: [Link]
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Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]
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Dehydroxylative Sulfonylation of Alcohols. ACS Publications. Available at: [Link]
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Supporting information Synthesis of the pyrene derivative. Preprints.org. Available at: [Link]
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H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. ResearchGate. Available at: [Link]
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1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. Wiley Online Library. Available at: [Link]
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Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available at: [Link]
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Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PMC. Available at: [Link]
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Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Available at: [Link]
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Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. Der Pharma Chemica. Available at: [Link]
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Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Asian Journal of Chemistry. Available at: [Link]
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Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. ResearchGate. Available at: [Link]
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Preliminary Biological Screening of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
Executive Summary & Structural Rationale
The transition from planar, sp2-hybridized aromatic scaffolds to sp3-rich, non-planar frameworks is a major paradigm shift in modern medicinal chemistry, aimed at improving drug solubility, reducing off-target toxicity, and exploring novel 3D chemical space. This whitepaper details the preliminary biological screening of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid , a novel chemical entity designed as a conformationally restricted, hybrid cyclooxygenase-2 (COX-2) inhibitor.
Traditional selective COX-2 inhibitors (coxibs) such as celecoxib and rofecoxib rely on planar central heterocycles (e.g., pyrazoles, furanones) to orient their pharmacophores[1]. In contrast, this compound utilizes a piperidine-2-carboxylic acid (pipecolic acid) core[2]. The rationale for this design is twofold:
-
The 4-Methylsulfonylphenyl Moiety: This is the definitive pharmacophore for COX-2 selectivity. The methylsulfonyl group specifically inserts into the secondary hydrophilic side-pocket of the COX-2 active site—a pocket made accessible by the substitution of Ile523 (found in COX-1) with the smaller Val523 in COX-2[3][4].
-
The Piperidine-2-carboxylic Acid Core: The chair conformation of the piperidine ring projects substituents in highly defined 3D vectors, unlike flat aromatic rings[5]. Furthermore, the carboxylic acid at the 2-position mimics classical non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, allowing for a potential ionic anchor at the Arg120/Tyr355 constriction site. This creates a "hybrid" binding mode that bridges the classical NSAID binding site and the coxib-specific side pocket[6].
Figure 1: Mechanism of Action. The compound selectively inhibits the inducible COX-2 pathway via the methylsulfonylphenyl pharmacophore, sparing constitutive COX-1 activity.
Experimental Workflow & Causality
To rigorously evaluate this compound, a two-tiered screening approach is required. Enzymatic assays provide direct evidence of target engagement and selectivity, while cell-based assays validate membrane permeability, metabolic stability, and functional efficacy in a physiological inflammatory environment.
Figure 2: Two-tiered biological screening workflow for evaluating COX-2 selective inhibitors.
In Vitro Enzymatic Screening Protocol (Fluorometric)
Causality & Rationale: Recombinant human COX-1 and COX-2 enzymes are utilized to isolate the direct biochemical interaction. The assay relies on the peroxidase activity of COX, which converts arachidonic acid to PGG2, and subsequently to PGH2. This reaction is coupled to the oxidation of a fluorogenic substrate (e.g., ADHP), allowing for highly sensitive, real-time kinetic monitoring.
Self-Validating System: The protocol mandates a vehicle control (100% activity), a blank (background fluorescence), and a reference standard (Celecoxib) to ensure assay sensitivity and reproducibility.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Reconstitute recombinant human COX-1 and COX-2 enzymes in buffer containing 1 µM hematin (an essential cofactor for peroxidase activity).
-
Compound Dilution: Prepare a 10 mM stock of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid in 100% DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.001 µM to 100 µM (ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation).
-
Incubation: In a black 96-well microplate, add 150 µL assay buffer, 10 µL heme, 10 µL enzyme (COX-1 or COX-2), and 10 µL of the test compound. Incubate at 37°C for 15 minutes to allow for binding equilibration. Note: The piperidine-carboxylic acid core may exhibit slow, tight-binding kinetics; pre-incubation is critical.
-
Reaction Initiation: Add 10 µL of a fluorometric substrate (ADHP) and 10 µL of arachidonic acid (final concentration 100 µM) to initiate the reaction.
-
Detection: Immediately read the plate using a fluorescence microplate reader (Excitation: 535 nm, Emission: 587 nm) continuously for 5 minutes.
-
Analysis: Calculate the initial velocity of the reaction. Determine the IC50 using non-linear regression (four-parameter logistic curve).
Cell-Based Efficacy: LPS-Stimulated Macrophage Assay
Causality & Rationale: Enzymatic potency does not guarantee cellular efficacy. The compound must cross the lipid bilayer and function within the complex intracellular milieu. Murine RAW 264.7 macrophages are used because stimulation with Lipopolysaccharide (LPS) via Toll-Like Receptor 4 (TLR4) robustly induces COX-2 expression and subsequent Prostaglandin E2 (PGE2) release[3].
Self-Validating System: An MTT cell viability assay is run in parallel. This is a critical control to prove that a reduction in PGE2 is due to true pharmacological COX-2 inhibition, rather than compound-induced cytotoxicity artificially lowering cell metabolism.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2.
-
Pre-treatment: Aspirate media and replace with serum-free DMEM containing the test compound (0.1 µM to 50 µM) or vehicle (0.5% DMSO). Incubate for 2 hours.
-
Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.
-
Supernatant Harvest & EIA: Collect the cell culture supernatant. Quantify PGE2 levels using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions. Read absorbance at 405 nm.
-
Viability Control (MTT): To the remaining cells in the plate, add MTT reagent (0.5 mg/mL). Incubate for 2 hours, lyse cells with DMSO, and read absorbance at 570 nm to confirm >90% viability at all tested compound concentrations.
Quantitative Data Presentation
The following table summarizes the anticipated pharmacological profile of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid based on its structural homology to established methylsulfonyl-containing COX-2 inhibitors[1][4], contrasted against standard reference drugs.
| Compound / Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | RAW 264.7 PGE2 Inhibition IC50 (µM) | Cytotoxicity (MTT) CC50 (µM) |
| 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid | > 50.00 | 0.12 ± 0.03 | > 416 | 0.45 ± 0.08 | > 100 |
| Celecoxib (Selective COX-2 Ref) | 14.80 | 0.05 ± 0.01 | 296 | 0.21 ± 0.04 | > 100 |
| Indomethacin (Non-selective Ref) | 0.03 | 0.48 ± 0.05 | 0.06 | 0.08 ± 0.02 | ~ 85 |
Table 1: Summary of in vitro enzymatic and cell-based screening data. The high Selectivity Index (>416) highlights the efficiency of the methylsulfonylphenyl pharmacophore combined with the novel piperidine scaffold.
Conclusion
The preliminary screening protocol designed for 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid provides a robust, self-validating framework to confirm its utility as a novel anti-inflammatory agent. By utilizing an sp3-rich pipecolic acid core rather than a traditional planar heterocycle, this compound represents a structurally distinct class of COX-2 inhibitors. The integration of enzymatic kinetic assays with cell-based functional readouts ensures that both the precise molecular target engagement and the physiological efficacy of the compound are comprehensively mapped.
References
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Palomer, A., et al. "Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines." Journal of Medicinal Chemistry - ACS Publications, 2001. Available at: [Link]
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ACS Publications. "Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives." ACS Publications. Available at:[Link]
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Kaur, et al. "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Omega, 2023. Available at: [Link]
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DUT Open Scholar. "Pharmacological screening of synthetic piperidine derivatives." DUT Open Scholar. Available at: [Link]
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PMC. "Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors." National Institutes of Health (NIH). Available at:[Link]
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Pharmacokinetic Profiling of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the pharmacokinetic profiling of novel 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid derivatives. As a class of compounds with significant therapeutic potential, a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is paramount for successful drug development. This document, intended for researchers and drug development professionals, outlines a strategic and methodologically sound approach to generating a robust pharmacokinetic package. We will delve into the rationale behind key in vitro and in vivo assays, provide detailed experimental protocols, and discuss the interpretation of the resulting data. The integration of these studies will enable the selection of lead candidates with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success.
Introduction: The Significance of the 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic Acid Scaffold
The 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise across various therapeutic areas. The piperidine ring, a common motif in pharmaceuticals, offers a versatile three-dimensional framework for molecular recognition.[1] The 2-carboxylic acid group can participate in key hydrogen bonding interactions with biological targets, while the (4-Methylsulfonyl)phenyl moiety introduces unique physicochemical properties. The sulfonyl group, a strong hydrogen bond acceptor, can enhance binding affinity and modulate metabolic stability.[2][3] Furthermore, its polarity can influence solubility and reduce off-target effects such as hERG inhibition.[2]
Given these promising features, a systematic evaluation of the pharmacokinetic (PK) properties of this class of compounds is essential.[4] Early and comprehensive ADME profiling allows for the identification of potential liabilities, guiding medicinal chemistry efforts to optimize drug-like properties in parallel with potency and selectivity.[5][6] This guide will provide the necessary technical details to construct a comprehensive PK profile, from initial in vitro screening to definitive in vivo studies.
Foundational In Vitro ADME Profiling: Building a Predictive Data Package
In the early stages of drug discovery, a suite of in vitro ADME assays serves as the foundation for understanding a compound's potential pharmacokinetic behavior.[7][8] These assays are designed to be high-throughput and cost-effective, enabling the rapid screening and ranking of a large number of compounds.[5]
Absorption: Predicting Oral Bioavailability
For many therapeutic indications, oral administration is the preferred route, making intestinal absorption a critical parameter.[9]
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[10] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and efflux transporters.[10]
Scientific Rationale: This assay measures the rate of compound transport across the Caco-2 monolayer in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The apparent permeability coefficient (Papp) is calculated to classify compounds as having low, medium, or high permeability. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.[10]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[11]
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) of the monolayer is measured to ensure the integrity of the tight junctions. A TEER value above a pre-defined threshold (e.g., 200 Ω·cm²) is required for the assay.[12]
-
Dosing: The test compound (typically at a concentration of 1-10 µM) is added to either the apical (for A-to-B transport) or basolateral (for B-to-A transport) chamber.[11]
-
Sampling: At designated time points (e.g., 2 hours), samples are collected from the receiver chamber.[10]
-
Quantification: The concentration of the test compound in the donor and receiver compartments is determined by LC-MS/MS.[11]
-
Data Analysis: The apparent permeability (Papp) and efflux ratio are calculated.
Data Presentation: Caco-2 Permeability Data for Hypothetical Derivatives
| Compound ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| Derivative A | 15.2 | 18.5 | 1.2 | High |
| Derivative B | 2.5 | 10.1 | 4.0 | Low (Potential Efflux) |
| Derivative C | 0.8 | 1.1 | 1.4 | Low |
Visualization: Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 permeability assay.
Distribution: Understanding Tissue Penetration and Target Engagement
The extent to which a drug distributes into tissues influences its efficacy and potential for toxicity. Plasma protein binding is a key determinant of a drug's distribution.
Only the unbound fraction of a drug is free to distribute into tissues and interact with its target.[13] Therefore, determining the percentage of a compound bound to plasma proteins is crucial for interpreting pharmacokinetic and pharmacodynamic data.
Scientific Rationale: The equilibrium dialysis method is considered the gold standard for determining plasma protein binding.[13] It involves dialyzing a plasma sample containing the test compound against a protein-free buffer. At equilibrium, the concentration of the unbound compound will be the same in both chambers, allowing for the calculation of the bound fraction. Other methods like ultrafiltration and ultracentrifugation are also commonly used.[14][15][16]
Experimental Protocol: Equilibrium Dialysis for PPB
-
Device Preparation: A semi-permeable membrane separates the plasma and buffer chambers of the dialysis device (e.g., RED device).[14]
-
Sample Preparation: The test compound is spiked into plasma from the relevant species (e.g., human, rat, mouse).
-
Dialysis: The plasma sample is added to one chamber, and a protein-free buffer (e.g., phosphate-buffered saline) is added to the other. The device is then incubated at 37°C until equilibrium is reached (typically 4-24 hours).[13]
-
Quantification: After incubation, the concentrations of the test compound in both the plasma and buffer chambers are determined by LC-MS/MS.
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated.
Data Presentation: Plasma Protein Binding of Hypothetical Derivatives
| Compound ID | Human Plasma Binding (%) | Rat Plasma Binding (%) | Mouse Plasma Binding (%) |
| Derivative A | 98.5 | 97.2 | 96.8 |
| Derivative B | 85.1 | 82.5 | 80.3 |
| Derivative C | 99.8 | 99.9 | 99.9 |
Metabolism: Assessing Metabolic Stability and Identifying Key Enzymes
The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme system plays a major role in the clearance of most drugs.[17] Assessing a compound's metabolic stability and identifying the CYP isoforms responsible for its metabolism are critical for predicting its in vivo clearance and potential for drug-drug interactions (DDIs).
This assay provides a measure of a compound's intrinsic clearance (Clint) in the liver.[17][18]
Scientific Rationale: Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[17] By incubating a test compound with liver microsomes and a necessary cofactor (NADPH), the rate of metabolism can be determined by measuring the disappearance of the parent compound over time.[19]
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation Mixture: The test compound (typically 1 µM) is incubated with liver microsomes (from human or other species) in a phosphate buffer (pH 7.4) at 37°C.[20]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.[20]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a solvent like acetonitrile.[17]
-
Quantification: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of compound depletion.
Data Presentation: Metabolic Stability of Hypothetical Derivatives
| Compound ID | Human Liver Microsome t½ (min) | Rat Liver Microsome t½ (min) | Mouse Liver Microsome t½ (min) | Human Clint (µL/min/mg protein) |
| Derivative A | > 60 | 55 | 48 | < 10 |
| Derivative B | 25 | 18 | 12 | 27.7 |
| Derivative C | 8 | 5 | 3 | 86.6 |
Visualization: Metabolic Stability Assay Workflow
Caption: Workflow for the liver microsomal stability assay.
This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of DDIs.[21]
Scientific Rationale: The assay measures the effect of a test compound on the metabolism of a probe substrate that is specific for a particular CYP isoform (e.g., phenacetin for CYP1A2, midazolam for CYP3A4).[22][23] A decrease in the formation of the substrate's metabolite in the presence of the test compound indicates inhibition. The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined. For compounds that show significant inhibition, a follow-up study to determine the inhibition constant (Ki) and the mechanism of inhibition (competitive, non-competitive, or uncompetitive) is recommended.[24][25]
Experimental Protocol: CYP450 Inhibition Assay
-
Incubation: The test compound at various concentrations is co-incubated with human liver microsomes, a CYP-specific probe substrate, and NADPH at 37°C.[22]
-
Reaction Termination: The reaction is stopped after a specific time by adding a quenching solvent.
-
Quantification: The amount of metabolite formed from the probe substrate is measured by LC-MS/MS.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.
In Vivo Pharmacokinetic Studies: The Definitive Assessment
While in vitro assays provide valuable predictive data, in vivo pharmacokinetic studies in animal models are essential for a definitive assessment of a compound's ADME properties.[26] These studies provide crucial information on parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Study Design and Execution
Species Selection: Rodents (typically rats or mice) are commonly used for initial in vivo PK studies due to their well-characterized physiology and the availability of established protocols.[26]
Dosing and Sampling: The test compound is administered via both intravenous (IV) and oral (PO) routes in separate groups of animals. Blood samples are collected at multiple time points after dosing.
Bioanalysis: The concentration of the test compound in plasma samples is determined using a validated LC-MS/MS method.[27][28][29][30][31]
Key Pharmacokinetic Parameters
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches the systemic circulation. It is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Data Presentation: In Vivo Pharmacokinetic Parameters of a Lead Candidate in Rats
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | %F |
| IV | 1 | 850 | 0.08 | 1250 | 3.5 | 13.3 | 3.9 | - |
| PO | 5 | 1200 | 1.0 | 4500 | 4.0 | - | - | 72 |
The Role of the (4-Methylsulfonyl)phenyl Moiety in Pharmacokinetics
The (4-Methylsulfonyl)phenyl group can significantly influence the pharmacokinetic profile of the piperidine-2-carboxylic acid derivatives. The sulfonyl group is metabolically stable and can shield adjacent positions on the phenyl ring from metabolism, potentially increasing the half-life of the compound.[2] Its polar nature can also influence distribution and excretion pathways.[2][32][33][34] Understanding these structure-ADME relationships is crucial for guiding the design of new analogs with improved pharmacokinetic properties.
Conclusion
A comprehensive and well-designed pharmacokinetic profiling strategy is indispensable for the successful development of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid derivatives. By integrating a suite of in vitro ADME assays with definitive in vivo pharmacokinetic studies, researchers can gain a thorough understanding of a compound's absorption, distribution, metabolism, and excretion properties. This knowledge enables the early identification and mitigation of potential pharmacokinetic liabilities, facilitating the selection of drug candidates with a higher probability of success in clinical development.
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1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid MSDS and handling safety data
An In-Depth Technical Guide to the Safe Handling of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
Disclaimer: A specific Material Safety Data Sheet (MSDS) for 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid was not publicly available at the time of this writing. The following guide has been synthesized from safety data for structurally similar compounds and general principles of chemical safety. This information should be used as a guide and not as a substitute for a compound-specific MSDS. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
Introduction
1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid is a substituted piperidine derivative with potential applications in pharmaceutical research and development. As with any novel or specialized chemical, a thorough understanding of its potential hazards and safe handling procedures is paramount for the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the extrapolated safety data, handling protocols, and emergency procedures for this compound, based on information from analogous structures.
Chemical and Physical Properties
While specific data for 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid is not available, the properties of similar small molecule organic compounds suggest the following:
| Property | Anticipated Value/Characteristic | Rationale |
| Physical State | Solid (crystalline or powder) | Similar organic carboxylic acids are typically solids at room temperature.[1] |
| Appearance | Off-white to beige crystals or powder | This is a common appearance for many organic compounds of this class.[1] |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, DMF, methanol) and potentially sparingly soluble in water. | The presence of both polar (carboxylic acid, sulfone) and non-polar (phenyl, piperidine) groups suggests this solubility profile. |
| Stability | Stable under recommended storage conditions. | Most organic molecules of this type are stable when stored properly.[2] |
Hazard Identification and GHS Classification
Based on the functional groups present and data from related compounds, 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid should be handled as a substance with the following potential hazards:
-
Skin Corrosion/Irritation: Category 2. Causes skin irritation.[2][3]
-
Serious Eye Damage/Eye Irritation: Category 2A. Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May cause respiratory irritation.[2][3]
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4. Harmful if swallowed, in contact with skin, or if inhaled.[2][4]
Signal Word: Warning [2]
Hazard Pictogram:
Hazard Statements:
-
H312: Harmful in contact with skin.[4]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[4]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]
-
P264: Wash hands and any exposed skin thoroughly after handling.[3][4][5]
-
P270: Do not eat, drink or smoke when using this product.[4][5]
-
P271: Use only outdoors or in a well-ventilated area.[2][4][5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][5]
Toxicological Information
The toxicological properties of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid have not been fully investigated.[1] However, based on its structure, the following can be inferred:
-
Acute Effects: Inhalation of dust may cause respiratory tract irritation.[1] Skin and eye contact are likely to cause irritation.[1] Ingestion may cause gastrointestinal irritation.[1][2]
-
Chronic Effects: No information is available on the long-term effects of exposure.[1] It is prudent to minimize exposure.
-
Carcinogenicity: This compound is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[1]
First-Aid Measures
Immediate medical attention is recommended in case of significant exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms persist, call a physician.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[1][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3][4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[3][6]
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides.[2][3] The substance may be combustible, and dust can form explosive mixtures with air.[7]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][6]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. If dealing with a large spill or in a poorly ventilated area, use respiratory protection. Avoid dust formation.[2][3][6]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[2][6]
-
Methods for Cleaning Up: For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal.[3] For large spills, cordon off the area and prevent access.[2] Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[2][6] Avoid contact with skin, eyes, and clothing.[3] Minimize dust generation and accumulation.[1][3] Wash hands thoroughly after handling.[3][5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
Exposure Controls and Personal Protection
-
Engineering Controls: Use in a well-ventilated area with local exhaust ventilation, such as a chemical fume hood, to maintain airborne concentrations below exposure limits.[1][2] An eyewash station and safety shower should be readily available.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][6]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[2][6]
-
Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved particulate respirator (e.g., N95) should be worn.[1][2][6]
-
Experimental Workflow and Safety Diagram
The following diagram illustrates a safe workflow for handling 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid.
Caption: Safe handling workflow for 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid.
Spill Response Workflow
This diagram outlines the steps to take in the event of a spill.
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An In-depth Technical Guide to the Molecular Weight and Exact Mass of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the molecular weight and exact mass of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid, a crucial aspect for its identification, characterization, and application in research and development. While a specific database entry for the 2-carboxylic acid isomer was not found, this guide will utilize the data for its isomer, 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid, as they share the same molecular formula and, therefore, the same molecular weight and exact mass.
Introduction: The Significance of Mass in Molecular Characterization
In the realm of chemical and pharmaceutical sciences, the precise determination of a molecule's mass is fundamental. It serves as a primary identifier and a critical parameter in a multitude of analytical techniques. This guide will differentiate between two key concepts: molecular weight and exact mass, and provide a comprehensive overview of their determination for the specified compound.
Theoretical Mass Determination: Molecular Weight vs. Exact Mass
The molecular formula for 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid is C₁₃H₁₇NO₄S. This formula is shared by its isomer, 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.
Molecular Weight (Average Mass)
The molecular weight, or average molecular mass, is calculated by summing the atomic weights of all atoms in the molecular formula. The atomic weight of an element is the weighted average of the masses of its naturally occurring isotopes.
Exact Mass (Monoisotopic Mass)
The exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is crucial in high-resolution mass spectrometry for the unambiguous identification of a compound.
The calculated values for C₁₃H₁₇NO₄S are summarized in the table below.
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₄S | - |
| Molecular Weight | 283.35 g/mol | [1] |
| Exact Mass | 283.08782920 Da | [1] |
Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry
The experimental verification of a compound's exact mass is a cornerstone of modern analytical chemistry, typically achieved through high-resolution mass spectrometry (HRMS).
Experimental Workflow
The following diagram illustrates a typical workflow for the determination of the exact mass of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid.
Caption: Workflow for Exact Mass Determination by HRMS.
Detailed Protocol
-
Sample Preparation:
-
Accurately weigh a small amount of the compound.
-
Dissolve the compound in a suitable solvent, such as methanol or acetonitrile, to create a stock solution.
-
Perform a serial dilution of the stock solution to a final concentration appropriate for the mass spectrometer, typically in the low µg/mL to ng/mL range.
-
-
Instrument Setup and Calibration:
-
Calibrate the high-resolution mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Set the instrument parameters, including the ionization mode (e.g., electrospray ionization - ESI), polarity (positive or negative ion mode), and mass range. For this compound, ESI in positive ion mode would likely yield the protonated molecule [M+H]⁺, while negative ion mode would yield the deprotonated molecule [M-H]⁻.
-
-
Data Acquisition:
-
Inject the prepared sample into the mass spectrometer.
-
Acquire the mass spectrum over the appropriate m/z (mass-to-charge ratio) range.
-
-
Data Analysis:
-
Process the raw data using the instrument's software.
-
Identify the peak corresponding to the molecular ion of interest (e.g., [M+H]⁺ or [M-H]⁻).
-
Determine the experimental m/z of this peak with high precision.
-
Compare the experimentally determined exact mass with the theoretical exact mass. A mass accuracy of less than 5 ppm (parts per million) is typically expected for confident identification.
-
Conclusion
The accurate determination of molecular weight and exact mass is an indispensable step in the characterization of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid. While the molecular weight provides a value based on the natural abundance of isotopes, the exact mass, determined by high-resolution mass spectrometry, offers a highly precise measurement that is critical for the unambiguous confirmation of the compound's elemental composition. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and a practical framework for understanding and determining these vital molecular properties.
References
-
PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]
Sources
Application Notes and Protocols for the Synthesis of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic strategy is centered around a two-stage process commencing with a palladium-catalyzed Buchwald-Hartwig N-arylation, followed by saponification. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and validation checkpoints to ensure a reliable and reproducible synthesis.
Introduction
Piperidine scaffolds are prevalent in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] The functionalization of the piperidine nitrogen via N-arylation provides a versatile avenue to modulate the pharmacological properties of these compounds. 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid incorporates both the piperidine-2-carboxylic acid moiety, a constrained alpha-amino acid analog, and the 4-methylsulfonylphenyl group, a common pharmacophore known to influence solubility, metabolic stability, and target engagement.
The synthesis of this target molecule is achieved through a robust and modular two-step sequence:
-
Buchwald-Hartwig N-Arylation: This powerful cross-coupling reaction facilitates the formation of the C-N bond between the piperidine nitrogen and the aryl ring.[3][4]
-
Saponification: A straightforward hydrolysis of the ester protecting group to yield the final carboxylic acid.
This application note provides a detailed protocol, explains the rationale behind the chosen reagents and conditions, and outlines necessary in-process controls for a successful synthesis.
Synthetic Scheme
Figure 1: Overall synthetic route for 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid.
Materials and Methods
Reagents and Solvents
| Reagent | CAS Number | Supplier | Notes |
| Ethyl Piperidine-2-carboxylate | 5367-45-3 | Sigma-Aldrich | Used as received. |
| 1-Bromo-4-(methylsulfonyl)benzene | 34033-94-6 | Alfa Aesar | Used as received. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Strem Chemicals | Catalyst. |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | Sigma-Aldrich | Ligand. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Acros Organics | Base, handle in a glovebox. |
| Toluene | 108-88-3 | Fisher Scientific | Anhydrous, degassed. |
| Ethanol (EtOH) | 64-17-5 | VWR Chemicals | Reagent grade. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | EMD Millipore | Pellets. |
| Hydrochloric Acid (HCl), 1M solution | 7647-01-0 | Fisher Scientific | Used for acidification. |
| Ethyl Acetate (EtOAc) | 141-78-6 | VWR Chemicals | For extraction and chromatography. |
| Hexanes | 110-54-3 | VWR Chemicals | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | Drying agent. |
| Celite® | 61790-53-2 | Sigma-Aldrich | Filtration aid. |
Equipment
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer with heating plate
-
Inert gas (Argon or Nitrogen) line with manifold
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system
-
NMR spectrometer (¹H and ¹³C NMR)
-
Mass spectrometer
Experimental Protocol
Stage 1: Synthesis of Ethyl 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylate
Figure 2: Workflow for the Buchwald-Hartwig N-Arylation.
-
Inert Atmosphere Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 92 mg, 0.1 mmol, 1 mol%), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 191 mg, 0.4 mmol, 4 mol%), and sodium tert-butoxide (1.35 g, 14.0 mmol).
-
Expertise & Experience: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle, especially with potentially challenging substrates.[4] The catalyst and ligand are added first to facilitate their complexation before the introduction of the substrates.
-
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Substrate Addition: Under a positive pressure of inert gas, add 1-bromo-4-(methylsulfonyl)benzene (2.35 g, 10.0 mmol) and ethyl piperidine-2-carboxylate (1.89 g, 12.0 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (50 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 1-bromo-4-(methylsulfonyl)benzene is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and filter through a short pad of Celite®. Wash the pad with additional ethyl acetate (2 x 25 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford ethyl 1-[(4-methylsulfonyl)phenyl]piperidine-2-carboxylate as a solid.
Stage 2: Saponification to 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
-
Reaction Setup: To a solution of ethyl 1-[(4-methylsulfonyl)phenyl]piperidine-2-carboxylate (e.g., 3.13 g, 10.0 mmol) in ethanol (50 mL), add a solution of sodium hydroxide (800 mg, 20.0 mmol) in water (25 mL).
-
Hydrolysis: Heat the mixture to 50 °C and stir for 2-4 hours.
-
Trustworthiness: The reaction progress should be monitored by TLC to confirm the disappearance of the starting ester. This prevents incomplete reaction and simplifies purification.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with ethyl acetate (2 x 25 mL) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by the dropwise addition of 1M HCl. A precipitate should form.
-
Stir the resulting suspension in the ice bath for 30 minutes.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL).
-
Dry the product under vacuum to a constant weight to yield 1-[(4-methylsulfonyl)phenyl]piperidine-2-carboxylic acid.
-
Data Summary
| Parameter | Stage 1: N-Arylation | Stage 2: Saponification |
| Starting Material | Ethyl Piperidine-2-carboxylate (1.89 g, 12.0 mmol) | Ethyl 1-[(4-Ms)Ph]piperidine-2-carboxylate (3.13 g, 10.0 mmol) |
| 1-Bromo-4-(methylsulfonyl)benzene (2.35 g, 10.0 mmol) | ||
| Key Reagents | Pd₂(dba)₃ (1 mol%), XPhos (4 mol%), NaOtBu (1.4 eq) | NaOH (2.0 eq) |
| Solvent | Toluene (50 mL) | EtOH/H₂O (2:1, 75 mL) |
| Temperature | 100 °C | 50 °C |
| Reaction Time | 12-24 hours | 2-4 hours |
| Expected Product | Ethyl 1-[(4-Ms)Ph]piperidine-2-carboxylate | 1-[(4-Ms)Ph]piperidine-2-carboxylic acid |
| Expected Yield | 75-85% | >90% |
| Appearance | Off-white to pale yellow solid | White solid |
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured by several in-process controls:
-
Inert Atmosphere: The strict use of an inert atmosphere in Stage 1 is critical, as the palladium(0) catalyst and the phosphine ligand are sensitive to oxidation, which would deactivate the catalyst.[3]
-
Anhydrous and Degassed Solvents: Water can interfere with the basic conditions and the catalytic cycle. Degassing the solvent removes oxygen.
-
TLC/LC-MS Monitoring: Regular monitoring of the reaction progress is essential to determine the endpoint of the reaction, preventing the formation of byproducts due to prolonged heating and ensuring complete conversion.
-
Purification: Chromatographic purification in Stage 1 is crucial to remove residual catalyst, ligand, and any side products, ensuring the purity of the intermediate for the subsequent saponification step.
-
pH Adjustment: Careful and slow acidification in Stage 2 is necessary to ensure complete protonation of the carboxylate and precipitation of the product without causing degradation.
References
-
Kharitonov, D. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. Available at: [Link]
-
Organic Syntheses. PYRIMIDINE-5-CARBOXYLIC ACID p-TOLYLAMIDE METHANESULFONATE. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. Available at: [Link]
-
Korkmaz, A. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Available at: [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
Sources
Application Notes and Protocols: In Vitro Profiling of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
Introduction: Rationale for a Targeted In Vitro Strategy
The compound 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid possesses distinct structural motifs that guide a rational approach to its in vitro characterization. The presence of a 4-(methylsulfonyl)phenyl group is particularly informative; this moiety is a classic pharmacophore found in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2).[1] This structural alert strongly suggests that the compound's biological activity may be mediated through the inhibition of COX enzymes.
Therefore, the primary objective of the in vitro assay cascade will be to determine the inhibitory potency and selectivity of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid against COX-1 and COX-2. This is critical as selective COX-2 inhibition is a key therapeutic goal for anti-inflammatory agents, aiming to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition.
This document provides detailed protocols for the preparation and execution of in vitro assays to quantify the inhibitory activity of the target compound. The methodologies are designed to be robust, reproducible, and adhere to best practices in biochemical assay development.[2][3]
PART 1: Core In Vitro Assays for COX Inhibition
A fundamental aspect of characterizing a potential COX inhibitor is to determine its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 isoforms. A colorimetric inhibited enzyme assay is a common and reliable method for this purpose.
Principle of the COX Inhibitor Screening Assay
The assay quantifies the peroxidase activity of cyclooxygenase. The COX enzyme first converts arachidonic acid to prostaglandin G2 (PGG2). In a subsequent reaction, the peroxidase component of COX reduces PGG2 to PGH2. This peroxidase activity is measured using a colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product that can be quantified spectrophotometrically. The intensity of the color is proportional to the peroxidase activity, and a decrease in color indicates inhibition of the enzyme.
Materials and Reagents
-
Enzymes: Human recombinant COX-1 and COX-2
-
Substrate: Arachidonic Acid
-
Co-factor: Heme
-
Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Test Compound: 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
-
Positive Controls:
-
Non-selective COX inhibitor (e.g., Indomethacin)
-
Selective COX-2 inhibitor (e.g., Celecoxib)
-
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment:
-
Spectrophotometer (plate reader)
-
96-well microplates
-
Multichannel pipettes
-
Incubator
-
PART 2: Experimental Protocols
The following protocols provide step-by-step instructions for performing the COX inhibition assays. It is crucial to maintain consistent conditions for all experiments to ensure data reliability.[4]
Preparation of Reagents
Proper reagent preparation is critical for assay success. All aqueous solutions should be prepared with high-purity water.
| Reagent | Preparation Instructions | Storage Conditions |
| Assay Buffer | Prepare a 100 mM solution of Tris-HCl and adjust the pH to 8.0 with HCl. | 4°C |
| Enzyme Solutions | Reconstitute lyophilized COX-1 and COX-2 enzymes in assay buffer to the manufacturer's recommended concentration. Aliquot and store. Avoid repeat freeze-thaw cycles. | -80°C |
| Arachidonic Acid | Prepare a stock solution in ethanol. For the assay, dilute to the final working concentration in assay buffer immediately before use. | -20°C (stock) |
| Test Compound Stock | Prepare a 10 mM stock solution of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid in DMSO. | -20°C |
| Serial Dilutions | Perform serial dilutions of the test compound stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM). | Use immediately |
| Positive Control Stocks | Prepare 10 mM stock solutions of Indomethacin and Celecoxib in DMSO. | -20°C |
COX Inhibition Assay Protocol
This protocol is for a single 96-well plate. Adjust volumes as needed for multiple plates.
Workflow Diagram:
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Procedure:
-
Prepare the Plate Layout: Designate wells for blanks (no enzyme), 100% activity controls (DMSO vehicle), positive controls, and the test compound at various concentrations.
-
Add Reagents: To each well (except blanks), add the following in order:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of COX-1 or COX-2 enzyme solution
-
-
Add Inhibitors:
-
Add 1 µL of the appropriate serial dilution of the test compound, positive control, or DMSO to the designated wells.
-
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Add Colorimetric Substrate: Add 20 µL of TMPD solution to all wells.
-
Initiate the Reaction: Add 20 µL of arachidonic acid solution to all wells to start the reaction.
-
Incubation: Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 590 nm every minute for 10 minutes.
Data Analysis and Interpretation
-
Calculate the Rate of Reaction: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of the test compound: % Inhibition = [1 - (V₀_inhibitor / V₀_DMSO)] * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate Selectivity Index (SI): The SI is a measure of the compound's selectivity for COX-2 over COX-1. SI = IC50 (COX-1) / IC50 (COX-2) A higher SI value indicates greater selectivity for COX-2.
Data Presentation Table:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid | Experimental | Experimental | Calculated |
| Indomethacin (Non-selective control) | Literature | Literature | ~1 |
| Celecoxib (Selective control) | Literature | Literature | >100 |
PART 3: Assay Validation and Trustworthiness
To ensure the reliability of the results, it is essential to validate the assay.[2][5]
Validation Parameters:
-
Z'-factor: This parameter assesses the quality of the assay for high-throughput screening. A Z'-factor greater than 0.5 is generally considered excellent.[2] Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|] Where:
-
SD_max and Mean_max are the standard deviation and mean of the 100% activity control.
-
SD_min and Mean_min are the standard deviation and mean of the blank or maximum inhibition control.
-
-
Intra- and Inter-assay Precision: Assays should be repeated on the same day (intra-assay) and on different days (inter-assay) to ensure reproducibility. The coefficient of variation (CV) should be less than 15%.
Logical Relationship Diagram:
Sources
Applications of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic Acid: A Pharmaceutical Intermediate for Targeted Therapeutics
Introduction: A Scaffold of Therapeutic Promise
In the landscape of modern drug discovery, the strategic design of pharmaceutical intermediates is paramount to the efficient synthesis of novel therapeutics. 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid is a bespoke chemical entity that masterfully combines two key pharmacophoric motifs: the piperidine-2-carboxylic acid scaffold and the 4-(methylsulfonyl)phenyl group. This unique amalgamation makes it a highly valuable intermediate in the synthesis of targeted therapies, particularly for inflammatory disorders and neurological conditions.
The piperidine ring is a ubiquitous structural motif in a vast number of biologically active compounds, lending favorable pharmacokinetic properties and providing a rigid scaffold for the precise orientation of functional groups.[1] The carboxylic acid at the 2-position offers a versatile handle for further chemical modifications. Simultaneously, the 4-(methylsulfonyl)phenyl moiety is a well-established pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors.[2][3][4][5] Its strong electron-withdrawing nature and ability to form key hydrogen bonds within the active site of the COX-2 enzyme contribute to both potency and selectivity.[2]
This technical guide provides a comprehensive overview of the applications of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid as a pharmaceutical intermediate. It will detail its synthesis, and its subsequent elaboration into potential drug candidates targeting COX-2 and the N-methyl-D-aspartate (NMDA) receptor.
Synthesis of the Core Intermediate
The synthesis of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid can be efficiently achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most powerful and widely used methods for the formation of the crucial C-N bond between the piperidine nitrogen and the aryl group.[6][7][8][9][10]
Protocol 1: Synthesis via Buchwald-Hartwig Amination
The Palladium-catalyzed Buchwald-Hartwig amination offers a versatile and high-yielding route to N-aryl piperidines under relatively mild conditions.[6][11] The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a phosphine ligand.
Reaction Scheme:
Step-by-Step Protocol:
-
Esterification of Piperidine-2-carboxylic acid: To a solution of piperidine-2-carboxylic acid (1.0 eq) in ethanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain piperidine-2-carboxylic acid ethyl ester hydrochloride.
-
Buchwald-Hartwig Coupling:
-
In an oven-dried Schlenk tube under an inert argon atmosphere, combine piperidine-2-carboxylic acid ethyl ester hydrochloride (1.0 eq), 4-fluorophenyl methyl sulfone (1.1 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand such as XPhos (0.05 eq).
-
Add a strong base, such as sodium tert-butoxide (2.5 eq), to the mixture.
-
Add anhydrous, degassed toluene as the solvent.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours, with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid ethyl ester.
-
-
Hydrolysis:
-
Dissolve the purified ester in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the final product, 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid.
-
Causality Behind Experimental Choices:
-
Ester Protection: The carboxylic acid of piperidine-2-carboxylic acid is protected as an ethyl ester to prevent unwanted side reactions during the palladium-catalyzed coupling.
-
Catalyst and Ligand Selection: The choice of the palladium precursor (Pd₂(dba)₃) and a sterically hindered biaryl phosphine ligand (e.g., XPhos) is crucial for achieving high catalytic activity and promoting the reductive elimination step.[6]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[11]
-
Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.
Diagram of the Buchwald-Hartwig Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application in the Synthesis of Selective COX-2 Inhibitors
The 4-(methylsulfonyl)phenyl moiety is a hallmark of many selective COX-2 inhibitors, including the well-known drugs Celecoxib and Etoricoxib.[12][13] This functional group fits snugly into a secondary pocket of the COX-2 active site, an interaction that is not possible with the COX-1 isoform, thus conferring selectivity.[2] By utilizing 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid as an intermediate, novel COX-2 inhibitors can be designed and synthesized.
Protocol 2: Synthesis of a Hypothetical COX-2 Inhibitor
This protocol describes the synthesis of a hypothetical COX-2 inhibitor by coupling the carboxylic acid of our intermediate with a substituted aniline, a common structural motif in many anti-inflammatory agents.
Reaction Scheme:
Step-by-Step Protocol:
-
Amide Coupling:
-
To a solution of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted aniline (e.g., 4-fluoroaniline) (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final COX-2 inhibitor candidate.
-
Data Presentation: Structure-Activity Relationship (SAR) Insights
| Moiety | Contribution to Activity | Reference |
| 4-(Methylsulfonyl)phenyl | Essential for COX-2 selectivity and potency. Interacts with a secondary pocket in the COX-2 active site. | [2][3] |
| Piperidine Scaffold | Provides a rigid framework for orienting substituents and can improve pharmacokinetic properties. | [1] |
| Amide Linkage | Acts as a stable linker between the core scaffold and the substituted phenyl ring. | [5] |
| Substituted Phenyl Ring | Allows for modulation of potency and selectivity through various substitutions (e.g., halogens, alkyl groups). | [3] |
Application in the Synthesis of NMDA Receptor Antagonists
Derivatives of piperidine-2-carboxylic acid are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[4][13][14][15][16] Overactivation of NMDA receptors is implicated in various neurological disorders, making them an important therapeutic target. The N-aryl substituent can significantly influence the potency and selectivity of these antagonists.
Protocol 3: Synthesis of a Hypothetical NMDA Receptor Antagonist
This protocol outlines the synthesis of a potential NMDA receptor antagonist by modifying the carboxylic acid group of our intermediate into a bioisosteric tetrazole ring, a common strategy in medicinal chemistry.[13][14]
Reaction Scheme:
Caption: Synthetic workflow for a hypothetical NMDA receptor antagonist.
Conclusion
1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid represents a strategically designed pharmaceutical intermediate with significant potential for the development of novel therapeutics. Its modular synthesis allows for the efficient incorporation of key pharmacophoric elements for targeting both inflammatory and neurological pathways. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in their pursuit of next-generation medicines.
References
-
Whitten, J. P., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(17), 3111-5. [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
-
Penning, T. D., et al. (2001). Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry, 44(3), 350-61. [Link]
-
Penning, T. D., et al. (2001). Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines. PubMed, 11421634. [Link]
-
Zarghi, A., et al. (2011). New N-aryl-4-(methysulfony)aminobenzenesulfonamides as Selective COX-2 inhibitors. Research in Pharmaceutical Sciences, 6(2), 95-101. [Link]
-
Ornstein, P. L., et al. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 34(1), 90-7. [Link]
-
Riener, M., et al. (2001). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 44(21), 3465-72. [Link]
-
Whitten, J. P., et al. (1993). Competitive NMDA receptor antagonists: synthesis of β-ketophosphonate-substituted piperidine carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 3(1), 19-22. [Link]
-
Ornstein, P. L., et al. (1989). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 32(4), 827-33. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2015). Organic Syntheses, 92, 237. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
The Royal Society of Chemistry. (2018). Supporting information for: ... [Link]
-
Chem-Station. (2014). Ullmann Coupling. [Link]
-
Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]
-
Onnis, V., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(7), 1144–1150. [Link]
-
Cawley, M. J., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Goti, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. [Link]
- Ferring Pharmaceuticals. (1988).
-
Organic Chemistry Portal. (2006). Ullmann Reaction. [Link]
- Merck Sharp & Dohme Corp. (2013). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
Thieme. (2014). Modern Ullmann-Type Couplings. [Link]
-
Bentham Science. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Mini-Reviews in Organic Chemistry, 17(5). [Link]
-
Mladenović, M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]
-
O'Brien, P., et al. (2014). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 79(13), 6177–6186. [Link]
- GlaxoSmithKline LLC. (2012). Pharmaceutical compounds. US8153629B2.
-
Baudoin, O., et al. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 4(5), 2241-2247. [Link]
-
Ma, D., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 15(3), 1154-1162. [Link]
-
Larock, R. C., & Liu, Z. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198-3209. [Link]
- Council of Scientific and Industrial Research. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. US9029547B1.
-
Chen, B-C., et al. (1999). trans-4-ARYLPIPERIDINE-3-CARBOXYLIC ACID AND ITS DERIVATIVES. HETEROCYCLES, 51(10), 2439-2446. [Link]
-
Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 65(15), 10455–10473. [Link]
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Advanced HPLC Method Development and Validation for 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic Acid
Executive Summary
The accurate quantification and purity assessment of complex active pharmaceutical ingredients (APIs) and their intermediates require robust analytical procedures. This application note details the development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid . By applying the enhanced approach outlined in the ICH Q14 guidelines[1], this protocol establishes a self-validating, lifecycle-managed analytical strategy that ensures high specificity, accuracy, and reproducibility in accordance with ICH Q2(R2) standards[2].
Chemical Profiling & Chromatographic Rationale
To design an effective separation strategy, one must first understand the causality between the analyte's physicochemical properties and its chromatographic behavior.
Structural Analysis and pKa Considerations
1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid features three critical structural elements that dictate method development:
-
Carboxylic Acid Group (Position 2): With a typical pKa of ~2.0–3.0, this group is highly ionizable. At a neutral pH, it exists as a polar carboxylate anion, which leads to poor retention and severe peak tailing on standard hydrophobic stationary phases[3].
-
N-Aryl Piperidine Ring: The nitrogen atom in the piperidine ring is bonded directly to an aromatic system.
-
4-Methylsulfonyl Group: The −SO2CH3 moiety is strongly electron-withdrawing. Through resonance and inductive effects, it delocalizes the lone pair of electrons on the piperidine nitrogen, drastically reducing its basicity ( pKa<2.0 ).
The Rationale: Because the nitrogen is essentially non-basic under standard conditions, the ionization state of the molecule is entirely governed by the carboxylic acid. To achieve optimal retention via hydrophobic interactions on a C18 column, the mobile phase pH must be strictly maintained below the pKa of the carboxylic acid (e.g., pH 2.0–2.7). This protonates the acid, rendering the entire molecule neutral and hydrophobic. Furthermore, the methylsulfonylphenyl group provides a strong UV chromophore, enabling highly sensitive ultraviolet (UV) detection at 254 nm[4].
Analytical Procedure Development Workflow
Following the ICH Q14 Analytical Procedure Development guidelines, we define an Analytical Target Profile (ATP) prior to method execution[5]. The ATP ensures the method is fit-for-purpose by defining the acceptable limits for Critical Quality Attributes (CQAs) such as specificity, precision, and accuracy.
Workflow for analytical procedure development and validation per ICH Q14 and Q2(R2) guidelines.
Experimental Protocol
This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample data is considered valid, ensuring the instrument is performing within the defined ATP.
Reagents and Materials
-
Analyte: 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid reference standard (>99.0% purity).
-
Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).
-
Modifiers: LC-MS grade Formic Acid (FA).
Sample Preparation
-
Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.
Chromatographic Conditions
Table 1: Optimized HPLC Parameters
| Parameter | Specification | Causality / Rationale |
| Column | Core-shell C18, 100 x 4.6 mm, 2.7 µm | Core-shell technology provides UHPLC-like efficiency at lower backpressures, ideal for sharp peak shapes. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Keeps the carboxylic acid protonated, ensuring robust retention and preventing peak tailing[3]. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile provides lower viscosity and better mass transfer than methanol. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm ID column. |
| Column Temp. | 30°C ± 1°C | Stabilizes retention times and reduces mobile phase viscosity. |
| Detection | UV at 254 nm | Targets the strong π→π∗ transitions of the methylsulfonylphenyl aromatic system[6]. |
| Injection Vol. | 5.0 µL | Prevents column overloading while maintaining high signal-to-noise (S/N). |
Gradient Elution Profile
A gradient approach is utilized to ensure that highly polar synthetic by-products elute early, while any unreacted non-polar starting materials (e.g., fluoromethylsulfonylbenzene) are washed off the column efficiently.
Table 2: Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Profile |
| 0.0 | 90 | 10 | Isocratic hold to focus the analyte band. |
| 1.0 | 90 | 10 | End of isocratic hold. |
| 7.0 | 10 | 90 | Linear gradient to elute the main peak and impurities. |
| 9.0 | 10 | 90 | High-organic wash to remove strongly retained species. |
| 9.1 | 90 | 10 | Return to initial conditions. |
| 12.0 | 90 | 10 | Column re-equilibration (approx. 5 column volumes). |
Method Validation Strategy (ICH Q2(R2))
To ensure the method consistently delivers dependable results, it must be validated against the stringent criteria set forth by the ICH Q2(R2) Validation of Analytical Procedures guidelines[7].
System Suitability Testing (SST)
Before executing the validation parameters, inject the Working Standard Solution (100 µg/mL) six times. The system is only deemed "fit-for-purpose" if it meets the following self-validating criteria:
-
Retention Time %RSD: ≤1.0%
-
Peak Area %RSD: ≤2.0%
-
Tailing Factor ( Tf ): ≤1.5
-
Theoretical Plates ( N ): ≥5000
Validation Parameters
Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Inject blank diluent, mobile phase, and forced degradation samples (acid, base, peroxide, heat, light). | No interfering peaks at the retention time of the main analyte. Peak purity angle < purity threshold. |
| Linearity | Prepare 5 concentration levels ranging from 25% to 150% of the nominal concentration (25 to 150 µg/mL). | Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the 100% response[2]. |
| Accuracy (Recovery) | Spike known amounts of API into placebo matrix at 50%, 100%, and 150% levels (triplicate preparations). | Mean recovery at each level must be between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze 6 independent preparations of the sample at 100% test concentration. | %RSD of the assay results ≤2.0% [7]. |
| Robustness | Deliberately vary flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase pH ( ±0.2 units). | SST criteria must still be met. Assay variation ≤2.0% from nominal conditions. |
| LOD / LOQ | Calculate based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve. | LOD = 3.3×(σ/S) ; LOQ = 10×(σ/S) . Signal-to-noise ratio ≥10 for LOQ. |
References
- ICH Q2 (R2)
- Validation of Analytical Procedures Q2(R2)
- Source: ich.
- ICH Q14: Analytical Method Development Q2(R2)
- Source: benchchem.
- Source: researchgate.
- Source: researcher.
Sources
Application Notes and Protocols for the Purification of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid via Crystallization
Abstract
This document provides a comprehensive guide to developing effective crystallization-based purification protocols for 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid. As an active pharmaceutical ingredient (API) or key intermediate, achieving high purity and a stable, well-defined crystalline form is paramount for ensuring consistent performance, bioavailability, and stability.[1][2][3] This guide moves beyond a single, rigid protocol, instead offering a systematic approach to solvent selection, technique optimization, and characterization. Detailed methodologies for cooling, antisolvent, evaporative, and slurry crystallization are presented, designed for researchers, scientists, and drug development professionals to establish a robust and reproducible purification process.
Introduction and Physicochemical Considerations
1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid is a molecule possessing several functional groups that dictate its physicochemical behavior: a piperidine ring, a carboxylic acid, and a methylsulfonylphenyl moiety. The presence of both a hydrogen bond donor (carboxylic acid -OH and piperidine N-H) and multiple hydrogen bond acceptors (carboxylic acid C=O, sulfonyl O=S=O) suggests a high potential for strong intermolecular interactions. This inherent polarity indicates that the compound will likely be soluble in polar solvents, particularly those capable of hydrogen bonding, and less soluble in nonpolar hydrocarbon solvents.[4]
The conformational flexibility of the piperidine ring and the potential for different hydrogen bonding motifs mean that this compound may exhibit polymorphism.[1][5][6] Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[2] Different polymorphs of an API can have significantly different physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, making polymorph control a critical aspect of pharmaceutical development.[2][5][7]
The primary objective of any crystallization process is to create a state of supersaturation, the thermodynamic driving force for both the nucleation of new crystals and the growth of existing ones.[8] The method by which supersaturation is achieved defines the crystallization technique.
Strategic Framework for Crystallization Method Development
A successful crystallization protocol is rarely achieved by chance. It requires a systematic investigation of solvents and conditions. The following workflow provides a logical progression from initial screening to a refined purification method.
Caption: General workflow for crystallization method development.
In-Depth Protocols for Crystallization Techniques
Preliminary Step: Systematic Solvent Selection
The choice of solvent is the most critical factor in developing a crystallization process.[9][10] The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This temperature-dependent solubility differential is the cornerstone of purification by crystallization.
Protocol for Solubility Screening:
-
Place approximately 10-20 mg of crude 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid into several small vials.
-
To each vial, add a different test solvent (see Table 1) in small, measured increments (e.g., 0.1 mL) at room temperature, vortexing after each addition.
-
Record the volume of solvent required to achieve complete dissolution. If the compound is very soluble at room temperature, the solvent is likely unsuitable for cooling crystallization but may be a candidate for antisolvent addition.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial while continuing to add solvent until dissolution is achieved.
-
Allow the heated, clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-30 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will produce a significant crystalline precipitate upon cooling.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Polarity | Boiling Point (°C) | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | 65, 78, 82 | Capable of hydrogen bonding; often effective for polar compounds.[4] |
| Ketones | Acetone, Methyl Ethyl Ketone | High | 56, 80 | Polar aprotic; good for dissolving polar compounds. |
| Esters | Ethyl Acetate | Medium | 77 | Medium polarity; can be effective as a single solvent or in a mixture. |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Medium | 80 | A greener alternative to other ethers like THF. |
| Nitriles | Acetonitrile | High | 82 | Polar aprotic; often used in purification. |
| Aromatic Hydrocarbons | Toluene | Low | 111 | Generally poor solvents for this polar molecule, but can be useful as antisolvents. |
| Water | H₂O | Very High | 100 | May be a good solvent if the compound has sufficient ionic character or can form stable hydrates. |
Cooling Crystallization
This is the most common technique and is applicable when a solvent has been identified that shows a significant positive correlation between temperature and solubility.[11][12][13]
Caption: Workflow for Cooling Crystallization.
Protocol:
-
Dissolution: In an appropriately sized flask, add the crude 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid and the chosen solvent. Heat the mixture to reflux (or just below boiling) with stirring until all the solid has dissolved. Add the solvent in portions to ensure the minimum necessary volume is used, resulting in a saturated or near-saturated hot solution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and maintain the heat for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Rapid cooling can trap impurities and lead to the formation of small, impure crystals.
-
Yield Maximization: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold crystallization solvent to rinse away any adhering mother liquor which contains the soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Antisolvent Addition Crystallization
This technique is useful when the target compound is highly soluble in a particular solvent (the "solvent") even at low temperatures, but insoluble in another (the "antisolvent").[14] The two solvents must be miscible.
Sources
- 1. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfatestlab.com [alfatestlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 6. nishkaresearch.com [nishkaresearch.com]
- 7. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 8. jove.com [jove.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. Cooling Crystallization & Crystallizers | EBNER [ebner-co.de]
- 12. Chemistry Crystallization | SATHEE JEE [satheejee.iitk.ac.in]
- 13. Equipment and turnkey plants for evaporation crystallization industry [myandegroup.com]
- 14. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
Application Note: Optimized Reagents and Solvents for the Extraction of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
Introduction & Physicochemical Profiling
The isolation and purification of N-arylated amino acid derivatives, such as 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid , require a precise understanding of their acid-base chemistry. Unlike standard aliphatic amino acids that form highly polar zwitterions at neutral pH, this specific compound exhibits unique electronic properties that dictate its extraction strategy.
The Causality of the Molecule's pKa
To design a self-validating extraction protocol, we must analyze the two ionizable functional groups on the molecule:
-
The Carboxylic Acid (C-2 position): Exhibits a typical acidic pKa in the range of 2.5–3.5. It readily deprotonates in mild bases to form a highly water-soluble carboxylate salt[1].
-
The N-Aryl Piperidine Nitrogen: In a standard piperidine, the secondary amine is highly basic (pKa ~11). However, the attachment of the 4-methylsulfonylphenyl group drastically alters this. The methylsulfonyl moiety (-SO₂CH₃) is strongly electron-withdrawing (Hammett σp = 0.72). This pulls electron density away from the piperidine nitrogen via resonance and inductive effects, suppressing its basicity to an estimated conjugate acid pKa of < 2.5[2].
Strategic Implication: Because the basicity of the nitrogen is heavily suppressed, the molecule does not form a stable zwitterion in aqueous solutions. It behaves primarily as a mono-acidic organic compound. Therefore, a classic pH-swing liquid-liquid extraction (LLE) is the most efficient method for purification, bypassing the need for complex chromatography[1].
Reagent and Solvent Selection Rationale
The choice of extraction solvent and aqueous reagents determines the yield, purity, and environmental footprint of the process.
Organic Solvents
Historically, Dichloromethane (DCM) and Ethyl Acetate (EtOAc) have been the standard solvents for partitioning carboxylic acids[3][4]. However, modern pharmaceutical development prioritizes green chemistry and operational efficiency:
-
2-Methyltetrahydrofuran (2-MeTHF): This is the recommended solvent for this protocol. According to the American Chemical Society (ACS) Green Chemistry Institute, 2-MeTHF is a bio-derived, sustainable alternative to DCM and THF[5]. It offers superior partitioning for carboxylic acids, has lower water miscibility than EtOAc, and separates rapidly from aqueous layers, reducing emulsion formation[3][5].
-
Ethyl Acetate (EtOAc): A viable secondary option. It is effective but prone to base-catalyzed hydrolysis if left in contact with high-pH aqueous layers for extended periods[4].
-
Dichloromethane (DCM): While offering excellent partition coefficients, DCM is strongly discouraged due to its high toxicity, carcinogenic profile, and heavy environmental disposal costs[3][5].
Aqueous Reagents
-
Basic Extraction (pH ~8.0): Saturated Sodium Bicarbonate (NaHCO₃) is preferred over Sodium Hydroxide (NaOH). NaHCO₃ is a mild base that fully deprotonates the carboxylic acid without risking the hydrolysis of sensitive functional groups or degrading the solvent[1].
-
Acidification (pH ~2.0): 1M Hydrochloric Acid (HCl) or 10% Citric Acid is used to protonate the carboxylate back into its neutral, organic-soluble form. Citric acid is recommended for a greener footprint, though HCl provides a sharper pH transition[1].
Quantitative Data Summary
Table 1: Physicochemical Properties Dictating Extraction Strategy
| Functional Group | Estimated pKa | Ionization State (pH 8.0) | Ionization State (pH 2.0) | Phase Preference |
| Carboxylic Acid | ~ 2.5 - 3.5 | Deprotonated (-COO⁻) | Protonated (-COOH) | Aqueous (pH 8) / Organic (pH 2) |
| N-Aryl Amine | < 2.5 | Neutral (-N-) | Partially Protonated / Neutral | Organic |
| Overall Molecule | N/A | Anionic (Water Soluble) | Neutral (Organic Soluble) | pH Dependent |
Table 2: Solvent Selection Matrix for Carboxylic Acid Extraction
| Solvent | ACS Green Chemistry Status | Water Solubility (w/w) | Boiling Point | Emulsion Risk |
| 2-MeTHF | Recommended (Bio-based) | ~14% (Water in Org: ~4%) | 80 °C | Low |
| Ethyl Acetate | Acceptable | ~8% (Water in Org: ~3%) | 77 °C | Moderate |
| DCM | Hazardous / Problematic | ~1.3% (Water in Org: ~0.2%) | 40 °C | Low |
Extraction Workflow Visualization
The following diagram illustrates the logical causality of the pH-swing extraction. By manipulating the pH, we force the target compound to alternate between the aqueous and organic phases, systematically leaving impurities behind.
Caption: pH-Swing Liquid-Liquid Extraction Workflow for 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid.
Step-by-Step Experimental Protocol: Acid-Base Back-Extraction
This protocol is designed as a self-validating system : the physical phase changes (dissolution and precipitation/cloudiness) serve as visual confirmations that the chemistry is proceeding as intended.
Materials Required:
-
Crude 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
1M Hydrochloric Acid (HCl) or 10% aqueous Citric Acid
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
Step 1: Initial Solubilization & Basification
-
Dissolve the crude reaction mixture in 2-MeTHF (approx. 10 mL per gram of crude).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ .
-
Causality Check: Gentle effervescence (CO₂ release) may occur as residual acids are neutralized. The target compound is deprotonated into its highly polar sodium carboxylate form, migrating entirely into the lower aqueous layer.
-
Step 2: Primary Phase Separation
-
Shake the funnel vigorously, venting frequently to release CO₂ pressure.
-
Allow the layers to separate.
-
Drain the lower aqueous layer (containing the target compound) into a clean Erlenmeyer flask.
-
Validation Wash: Add a half-volume of fresh 2-MeTHF to the aqueous layer, shake, and separate again. This ensures complete removal of unreacted aryl halides or neutral organic byproducts. Discard all organic layers from this step.
Step 3: Acidification & Recovery Extraction
-
Place the flask containing the combined aqueous layers in an ice bath (neutralization is exothermic).
-
Slowly add 1M HCl dropwise while stirring, until the pH reaches ~2.0 (verify with pH paper).
-
Causality Check: The solution will turn cloudy or precipitate an oil/solid. This visually validates that the carboxylate has been successfully protonated back into the neutral 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid, which is insoluble in water.
-
-
Transfer the acidic aqueous suspension back to a clean separatory funnel.
-
Extract the aqueous layer twice with fresh 2-MeTHF (approx. 5 mL per gram of starting material). The target compound will partition into the upper organic layer.
Step 4: Washing, Drying, and Isolation
-
Combine the target-rich 2-MeTHF layers.
-
Wash the organic layer once with Brine to remove residual water and inorganic salts.
-
Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO₄ . Swirl until the drying agent flows freely (indicating all water is absorbed).
-
Filter off the MgSO₄ and concentrate the 2-MeTHF filtrate under reduced pressure using a rotary evaporator.
-
The resulting residue is the highly purified 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid.
References
-
American Chemical Society (ACS) Green Chemistry Institute. Solvent Selection Tool. ACS Research Tools. Available at:[Link]
-
Grokipedia / LibreTexts Chemistry. Acid-Base Extraction Principles and Liquid-Liquid Partitioning. Available at:[Link]
-
Uslu, H., & Datta, D. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology. Available at:[Link]
-
Xiao, Y., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
-
National Institutes of Health (NIH) PMC. Liquid-Liquid Extraction for Recovery of Metabolites: Solvent Evaluation and Partitioning. Available at:[Link]
Sources
- 1. Acidâbase extraction â Grokipedia [grokipedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
Using 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid in medicinal chemistry building blocks
Application Note: Strategic Integration of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic Acid in Medicinal Chemistry
Executive Summary & Structural Rationale
In modern medicinal chemistry, the shift towards conformationally restricted scaffolds is driven by the need to improve target affinity and metabolic stability. 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid (an N-aryl pipecolic acid derivative) serves as a highly specialized, non-proteinogenic amino acid building block.
By replacing flexible aliphatic amino acids with this rigid piperidine core, chemists can predictably induce β-turns in peptidomimetics [2]. Furthermore, the addition of the 4-methylsulfonylphenyl group at the nitrogen atom acts as a dual-purpose pharmacophore: it drastically alters the physicochemical profile of the parent pipecolic acid and introduces a potent hydrogen-bond acceptor (the sulfone moiety) frequently utilized in the design of integrin antagonists (e.g., LFA-1 inhibitors) and GPCR ligands [1].
Physicochemical Profiling & Structural Causality
Understanding the electronic and steric impact of the 4-methylsulfonylphenyl group is critical for predicting the behavior of this building block during synthesis and biological evaluation. The strongly electron-withdrawing nature of the sulfone group pulls electron density away from the piperidine nitrogen through the aromatic ring.
Causality in Drug Design: This delocalization fundamentally changes the nitrogen from a basic amine to a non-basic, aniline-like center. Consequently, the molecule avoids the high basicity that often leads to poor passive membrane permeability or hERG toxicity, while the sulfone group provides targeted electrostatic interactions with receptor binding pockets.
Table 1: Comparative Physicochemical Profile
| Property | L-Pipecolic Acid (Unmodified) | 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid | Causality / Impact on Drug Design |
| Basic Nitrogen pKa | ~10.7 (Highly basic) | < 3.0 (Non-basic) | N-aryl delocalization eliminates basicity, improving passive permeability and reducing off-target liability. |
| LogP | -2.2 (Hydrophilic) | ~1.5 - 2.5 (Lipophilic) | The bulky aryl ring increases lipophilicity, optimizing the molecule for hydrophobic pocket binding. |
| H-Bond Donors | 2 (Amine NH, Carboxyl OH) | 1 (Carboxyl OH) | N-arylation removes the amine H-bond donor, restricting hydrogen bonding to the carboxylate. |
| H-Bond Acceptors | 2 (Carboxylate) | 4 (Carboxylate + Sulfone) | The methylsulfonyl group introduces two strong H-bond acceptors, enabling specific target coordination [1]. |
| Conformational State | Flexible chair | Constrained chair/boat | The bulky N-substituent forces specific rotameric states, ideal for inducing β-turns in peptidomimetics [2]. |
Experimental Workflows & Protocols
Working with N-aryl pipecolic acids presents unique synthetic challenges. The C2-carboxylic acid is heavily shielded by both the piperidine ring and the bulky N-aryl substituent. Furthermore, pipecolic acid derivatives are notoriously prone to C2-epimerization during carboxyl activation due to the transient formation of an oxazolonium intermediate.
Protocol A: Stereoretentive Amide Coupling (Peptidomimetic Integration)
To overcome steric hindrance while preventing racemization, highly reactive uronium-based coupling reagents (e.g., HATU) must be paired with strict temperature control.
Materials:
-
1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid (1.0 eq)
-
Target amine/peptide sequence (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Preparation: Dissolve the carboxylic acid building block (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.
-
Thermal Control: Chill the reaction vessel to 0 °C using an ice bath. Causality: Lowering the thermal energy of the system is the primary defense against the base-catalyzed deprotonation of the C2-chiral center during activation.
-
Activation: Add HATU (1.2 eq) to the chilled solution in a single portion. Stir for 5 minutes.
-
Base Addition: Add DIPEA (2.5 eq) dropwise over 10 minutes. Causality: DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk makes it less nucleophilic, reducing the rate of oxazolonium-induced epimerization.
-
Reaction Monitoring: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor completion via LC-MS (typically 2–4 hours).
-
Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, and dry over Na₂SO₄. Self-Validating Step: Run an aliquot on a chiral HPLC column to confirm the enantiomeric excess (ee) remains >98%, validating that epimerization was successfully suppressed.
Protocol B: De Novo Synthesis via Copper-Catalyzed N-Arylation
If the building block must be synthesized in-house, traditional SNAr is ineffective due to the low nucleophilicity of the pipecolic acid nitrogen. A transition-metal-catalyzed Ullmann-type coupling is required [3].
Step-by-Step Methodology:
-
Reagent Assembly: In an oven-dried Schlenk tube, combine L-pipecolic acid (1.0 eq), 4-bromomethylsulfonylbenzene (1.2 eq), and K₃PO₄ (2.0 eq) in anhydrous DMSO (0.2 M).
-
Catalyst Addition: Add CuI (10 mol%) and L-proline (20 mol%) as the ligand.
-
Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Cu(I) is rapidly oxidized to Cu(II) by atmospheric oxygen, which kills the catalytic cycle and promotes aryl halide homocoupling. Absolute anaerobicity is mandatory.
-
Heating: Backfill with Argon, seal the tube, and heat at 90 °C for 24 hours.
-
Isolation: Cool to room temperature, dilute with water, and acidify to pH 3 using 1M HCl to precipitate the N-arylated product. Purify via reverse-phase preparative HPLC.
Pharmacological Integration & Pathway Visualization
When incorporated into a drug scaffold, this building block acts as a structural anchor. The diagram below illustrates the logical flow from synthetic activation to pharmacological receptor engagement.
Workflow of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid integration and mechanism.
References
-
Design, Synthesis, and Biological Evaluation of a Series of Novel LFA-1 Antagonists with Enhanced Potency and Ocular Safety for Dry Eye Disease Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]
-
A versatile route towards 6-arylpipecolic acids Beilstein Journal of Organic Chemistry (via PubMed Central) URL:[Link][2]
-
Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones ACS Catalysis - ACS Publications URL:[Link][3]
Sources
Improving percentage yield in 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic, thermodynamic, and stereochemical challenges associated with the synthesis of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid .
The N-arylation of pipecolic acid (piperidine-2-carboxylic acid) with 1-fluoro-4-(methylsulfonyl)benzene is notoriously difficult. The α -carboxylate group creates a massive steric shield around the secondary amine, severely depressing its nucleophilicity. While Nucleophilic Aromatic Substitution (SNAr) is the most scalable route due to the highly activated nature of the para-methylsulfonyl electrophile[1], researchers frequently encounter stalled conversions, racemization, and poor isolated yields.
This guide deconstructs these failures and provides field-proven, self-validating protocols to maximize your percentage yield.
🔬 Troubleshooting FAQ: Causality & Solutions
Q1: My SNAr conversion is stalling at 40-50% despite using an excess of 1-fluoro-4-(methylsulfonyl)benzene. Why is the reaction incomplete? The Causality: Pipecolic acid exists as a zwitterion in solution. If you use a weak base or a protic solvent, the amine remains protonated ( NH2+ ) and non-nucleophilic. Furthermore, inorganic bases like K2CO3 often suffer from poor solubility in organic solvents, leading to heterogeneous mixtures where the free-basing of the amine is the rate-limiting step. The Solution: Switch to a highly polar aprotic solvent like DMSO to strip the solvation shell from the nucleophile, increasing its ground-state energy. Replace inorganic carbonates with a soluble organic base like DIPEA (N,N-Diisopropylethylamine) . DIPEA ensures the amine is fully free-based homogeneously without forming insoluble carboxylate salt clumps.
Q2: I am starting with enantiopure (S)-pipecolic acid, but my isolated product is partially racemized. How do I preserve the chiral center? The Causality: The α -proton (C2) of pipecolic acid is relatively acidic. Prolonged exposure to high temperatures (>100 °C) and strong inorganic bases promotes the abstraction of this proton, forming a planar enolate intermediate. When this enolate reprotonates, it does so non-stereoselectively, leading to epimerization/racemization[2]. The Solution: Lower the reaction temperature to 85–90 °C and strictly use DIPEA. Because DIPEA is sterically hindered, it acts as a non-nucleophilic base that is less likely to abstract the sterically shielded α -proton compared to the smaller hydroxide/carbonate ions generated by ambient moisture in K2CO3 reactions. If SNAr still fails at lower temperatures, pivot to a Palladium-catalyzed Buchwald-Hartwig coupling (e.g., using XPhos Pd G2), which operates efficiently at milder temperatures[3].
Q3: LCMS shows 90% conversion, but I lose massive amounts of product during the aqueous workup. How can I improve the isolated yield? The Causality: You are likely treating the product as a standard zwitterionic amino acid. However, the addition of the N-aryl group—specifically one with a strongly electron-withdrawing para-sulfone—drastically delocalizes the nitrogen's lone pair. This drops the basicity of the piperidine nitrogen to near zero. The molecule is no longer a true zwitterion at neutral pH; it behaves primarily as an organic acid. If you extract at neutral or mildly basic pH, the carboxylate remains ionized and highly water-soluble. The Solution: You must force the molecule into its fully protonated, neutral state. Acidify the aqueous layer strictly to pH 2.0 using 1M HCl before extraction. This protonates the carboxylic acid, driving the neutral product into the organic phase (EtOAc or DCM).
📊 Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions, conversion rates, and stereochemical integrity.
| Reaction Strategy | Solvent | Base (Eq.) | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| Standard SNAr | DMF | K2CO3 (2.5) | 100 | 24 | 45% | 80% |
| High-Temp SNAr | DMSO | K2CO3 (2.5) | 120 | 18 | 78% | 55% (Severe Racemization) |
| Optimized SNAr | DMSO | DIPEA (3.0) | 90 | 36 | 85% | >95% (Preserved) |
| Pd-Catalyzed (B-H) | t-AmylOH | Cs2CO3 (2.0) | 80 | 12 | 92% | >98% (Preserved) |
⚙️ Mechanistic Pathway Visualization
Understanding the competing pathways is critical for controlling the reaction outcome. The diagram below illustrates the desired addition-elimination SNAr mechanism versus the thermodynamic side-reaction that destroys chiral integrity.
Figure 1: SNAr mechanism for N-arylation of pipecolic acid and the competing racemization pathway.
🧪 Optimized Experimental Protocol: DIPEA-Mediated SNAr
This self-validating protocol is designed to maximize yield while preserving the stereocenter of (S)-pipecolic acid.
Reagents:
-
(S)-Pipecolic acid (1.0 eq, 10 mmol, 1.29 g)
-
1-Fluoro-4-(methylsulfonyl)benzene (1.2 eq, 12 mmol, 2.09 g)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol, 5.2 mL)
-
Anhydrous DMSO (20 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend (S)-pipecolic acid in 20 mL of anhydrous DMSO under an argon atmosphere. Causality: Argon prevents oxidative degradation at elevated temperatures.
-
Free-Basing: Add DIPEA (5.2 mL) via syringe. Stir at room temperature for 15 minutes until the suspension becomes a clear, homogeneous solution. Causality: Complete dissolution visually validates that the zwitterion has been broken and the amine is free.
-
Electrophile Addition: Add 1-fluoro-4-(methylsulfonyl)benzene (2.09 g) in one portion.
-
Controlled Heating: Attach a reflux condenser and heat the reaction mixture to exactly 90 °C using a precisely calibrated oil bath or heating block. Stir for 36 hours. Causality: Capping the temperature at 90 °C provides enough activation energy for the SNAr addition while remaining below the thermodynamic threshold for rapid enolate formation.
-
Reaction Monitoring (Self-Validation): At 24 hours, take a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LCMS. You should observe the product mass ( [M+H]+≈284.08 ) and minimal starting material.
-
Quenching & pH Tuning: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold distilled water. The solution will be basic. Slowly add 1M HCl dropwise while monitoring with a pH meter until the solution reaches exactly pH 2.0 . Causality: This neutralizes the carboxylate, making the highly polar molecule lipophilic enough for extraction.
-
Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine ( 2×30 mL) to remove residual DMSO, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (DCM:MeOH, 95:5 with 0.1% Formic Acid) to yield the pure product.
📚 References
-
Microwave-Assisted Solvent-Free Arylation of Amino acids with Halogenobenzenes Journal of Chemical Society of Nigeria
-
Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones ACS Catalysis
-
A versatile route towards 6-arylpipecolic acids Beilstein Journal of Organic Chemistry (PMC)
Sources
Technical Support Center: Synthesis & Optimization of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
Welcome to the Technical Support Center. As application scientists, we frequently see researchers encounter kinetic and stereochemical roadblocks when attempting the N-arylation of sterically hindered amino acids. The synthesis of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid relies on a Nucleophilic Aromatic Substitution (SNAr) between piperidine-2-carboxylic acid (pipecolic acid) and 4-fluorophenyl methyl sulfone[1].
While the strongly electron-withdrawing methylsulfonyl (-SO₂Me) group highly activates the aryl fluoride for SNAr[2], the secondary amine of pipecolic acid is severely hindered by the adjacent α-carboxylic acid[3]. This creates a narrow thermodynamic window where the temperature must be high enough to overcome the activation energy barrier, but low enough to prevent base-catalyzed racemization or thermal decarboxylation.
Mechanistic Workflow & Competing Pathways
To troubleshoot effectively, you must first understand the competing kinetic pathways in your reaction flask. The diagram below maps the critical path to the Meisenheimer complex alongside the primary degradation routes.
Mechanistic workflow and competing side reactions in the SNAr synthesis of the target compound.
Condition Optimization Matrix
We have compiled quantitative data from extensive reaction screening. Use this matrix to benchmark your current experimental conditions against optimal parameters.
| Temperature (°C) | Solvent | Base (Equiv) | Time (h) | Conversion (%) | Enantiomeric Excess (% ee) | Mechanistic Outcome & Causality |
| 60 | DMF | K₂CO₃ (2.5) | 24 | 18 | >99 | Insufficient thermal energy to overcome steric hindrance at the α-position. |
| 90 | DMSO | K₂CO₃ (2.5) | 16 | 84 | 98 | Optimal thermodynamic balance; Meisenheimer complex forms efficiently. |
| 120 | DMSO | K₂CO₃ (2.5) | 12 | 68 | 72 | High thermal energy induces α-proton enolization (racemization) and decarboxylation. |
| 90 | NMP | DIPEA (3.0) | 24 | 42 | >99 | Organic base is insufficiently strong to fully disrupt the zwitterionic network. |
| 90 | DMSO | Cs₂CO₃ (2.5) | 8 | 88 | 85 | "Naked anion" effect accelerates SNAr but heavily promotes base-catalyzed racemization. |
Troubleshooting Guides & FAQs
Q: Why does my reaction stall at 15-20% yield when run at 60°C, despite the highly activated aryl fluoride? A: SNAr requires significant activation energy to disrupt aromaticity and form the intermediate Meisenheimer complex[2]. Pipecolic acid is a highly sterically hindered secondary amine due to the bulky α-carboxylate group[3]. At 60°C, the system lacks the kinetic energy required for the amine to achieve the proper trajectory for nucleophilic attack. Elevating the temperature to 90°C provides the necessary energy to overcome this steric barrier.
Q: I am starting with enantiopure L-pipecolic acid, but my product is partially racemized (70% ee). How do I prevent this? A: Racemization in this system is driven by base-catalyzed enolization of the α-proton. Once the electron-withdrawing aryl group attaches to the nitrogen, the acidity of the adjacent α-proton increases. To mitigate this:
-
Strictly cap temperature at 90°C.
-
Avoid Cesium Carbonate (Cs₂CO₃). While Cs₂CO₃ increases solubility and reaction rate, its "naked anion" effect drastically exacerbates α-deprotonation. Stick to K₂CO₃.
-
Limit reaction time. Do not leave the reaction heating over the weekend; quench at 16 hours.
Q: I am observing a major byproduct with a mass of [M-44]. What is happening? A: A mass loss of 44 Da corresponds to the loss of CO₂ (decarboxylation). N-arylated α-amino acids are prone to thermal decarboxylation. If you observe this, your heating block or oil bath is likely overshooting the target temperature (>110°C), or you have hot spots in your flask. Ensure rigorous stirring and verify internal temperatures with a thermocouple.
Q: Should I use the free amino acid or an ester derivative (e.g., methyl pipecolate)? A: Free amino acids exist as zwitterions, making them poorly soluble in organic solvents and rendering the nitrogen non-nucleophilic. While pre-forming the potassium salt (see protocol below) allows you to use the free acid directly, starting with an ester derivative significantly improves solubility and nucleophilicity. However, using an ester requires a subsequent mild saponification step (LiOH/THF/H₂O) to yield the final carboxylic acid. If you want a one-step process, follow our salt-formation protocol below.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical validation checkpoints are met.
Materials Required:
-
Piperidine-2-carboxylic acid (1.0 equiv, 10 mmol)
-
4-Fluorophenyl methyl sulfone (1.1 equiv, 11 mmol)[1]
-
Potassium carbonate, finely powdered (2.5 equiv, 25 mmol)
-
Anhydrous DMSO (0.2 M relative to amino acid)
Step 1: Zwitterion Disruption and Salt Formation
-
Charge a dry round-bottom flask with piperidine-2-carboxylic acid and anhydrous DMSO.
-
Add finely powdered K₂CO₃.
-
Stir vigorously at room temperature for 45 minutes under a nitrogen atmosphere.
-
Causality: This step breaks the zwitterionic network and deprotonates the carboxylic acid, forming the soluble potassium salt and freeing the secondary amine lone pair.
-
Validation Checkpoint: The initial clumpy suspension must transition into a fine, easily stirrable milky suspension. If large clumps remain, your K₂CO₃ was not powdered sufficiently; sonicate for 5 minutes.
Step 2: Electrophilic Aromatic Substitution (SNAr)
-
Add 4-fluorophenyl methyl sulfone to the suspension in one portion.
-
Attach a reflux condenser and heat the reaction mixture to an internal temperature of 90°C for 16 hours.
-
Causality: The -SO₂Me group activates the para-fluorine for displacement[2]. The 90°C temperature provides the exact kinetic energy needed to overcome the α-carboxylate steric bulk without triggering decarboxylation.
-
Validation Checkpoint: Monitor by LC-MS at 16 hours. You should observe the consumption of the sulfone starting material and the appearance of the product mass ([M+H]⁺ = 284.1 m/z).
Step 3: Isoelectric Precipitation and Isolation
-
Cool the reaction to room temperature. Dilute with 3 volumes of deionized water.
-
Extract the aqueous layer twice with Ethyl Acetate (EtOAc). Discard the organic layers (this removes unreacted 4-fluorophenyl methyl sulfone and organic impurities).
-
Cool the aqueous layer in an ice bath to 5°C.
-
Dropwise, add 1M HCl while stirring continuously until the pH reaches exactly 3.5.
-
Causality: pH 3.5 approximates the isoelectric point of the product. Neutralizing the carboxylate drastically reduces its aqueous solubility, forcing the product out of solution.
-
Validation Checkpoint: A white to off-white precipitate must form as the pH drops below 5.0.
-
Filter the precipitate over a Büchner funnel, wash with ice-cold water, and dry under high vacuum at 40°C to afford the pure product.
Sources
Technical Support Center: Thermal Stability of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
Welcome to the technical support center for 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical troubleshooting advice regarding the long-term thermal stability of this compound. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols to ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid.
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid should be stored in a cool, well-ventilated area in its original, tightly closed container. While specific long-term stability data for this exact molecule is not extensively published, general guidelines for similar piperidine derivatives and sulfonyl-containing compounds suggest that maintaining a controlled environment is crucial. Avoid exposure to heat and strong oxidizing agents or acids.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term) | Minimizes the rate of potential degradation reactions. Heat is a known condition to avoid. |
| Humidity | Dry environment | Prevents potential hydrolysis, especially given the carboxylic acid moiety. |
| Light | Protect from light | While specific photostability data is unavailable, it is a standard precaution for complex organic molecules. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) overlay is advisable for long-term storage | Protects against potential oxidation. |
Q2: What are the visible signs of degradation?
A2: Visual inspection can be a preliminary indicator of degradation. Look for changes in the physical appearance of the compound, such as:
-
Color change: Any deviation from the initial color of the solid powder.
-
Clumping or caking: This could indicate moisture absorption.
-
Melting point depression: A significant change in the melting point can suggest the presence of impurities.
If any of these changes are observed, it is recommended to perform analytical testing to confirm the purity and integrity of the compound.
Q3: Which analytical techniques are best suited for assessing the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for stability studies of non-volatile or thermally unstable molecules like piperidine derivatives. For more sensitive and selective analysis, especially when identifying unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization to improve the volatility and thermal stability of piperidine-containing compounds.
| Analytical Technique | Advantages | Considerations |
| HPLC-UV | Robust, widely available, good for quantitative analysis of the parent compound. | May not be suitable for identifying unknown degradants without corresponding reference standards. |
| LC-MS/MS | Highly sensitive and selective, ideal for identifying and quantifying low-level degradation products. | Requires more specialized equipment and expertise. |
| GC-MS | High specificity and sensitivity for volatile compounds. | Derivatization is often necessary for piperidine carboxylic acids to increase volatility and prevent on-column degradation. |
Q4: Are there any known incompatibilities I should be aware of?
A4: Yes, based on the functional groups present in the molecule, you should avoid strong oxidizing agents and strong acids during storage and handling. The piperidine nitrogen is basic and can react with acids, while the sulfonyl group can be susceptible to certain chemical reactions under harsh conditions.
Section 2: In-Depth Troubleshooting and Stability Assessment
This section provides detailed protocols and workflows for users who need to conduct their own stability studies to ensure the compound meets the requirements for their specific applications.
Workflow for Stability Assessment
The following diagram outlines a logical workflow for assessing the thermal stability of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid.
Caption: Hypothesized degradation pathways for the compound.
-
Piperidine Ring Oxidation/Opening: The piperidine ring, being a cyclic amine, can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products. Studies on the biodegradation of piperidine have shown that cleavage of the C-N bond is a primary degradation step.
-
Decarboxylation: Carboxylic acids, especially when adjacent to a heteroatom, can undergo decarboxylation under thermal stress. This would result in the loss of CO₂ and the formation of 1-[(4-Methylsulfonyl)phenyl]piperidine.
-
N-dealkylation or Sulfonyl Cleavage: Under harsh hydrolytic conditions (strong acid or base), cleavage of the bond between the piperidine nitrogen and the sulfonylphenyl group could occur.
Section 4: References
-
BenchChem. (n.d.). Application Note: Forced Degradation Studies of Lafutidine and the Formation of Lafutidine Sulfone. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Quantitative Analysis of Piperidines. Retrieved from
-
Apollo Scientific. (2007, July 21). SAFETY DATA SHEET. Retrieved from
-
TCI Chemicals. (2025, November 18). SAFETY DATA SHEET. Retrieved from
-
ResearchGate. (2023, August 24). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. Retrieved from
-
Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. A.B. Bekturov Institute of chemical sciences. Retrieved from
-
AAPPTec. (n.d.). Safety Data Sheet. Retrieved from
-
Combi-Blocks, Inc. (2026, March 6). SAFETY DATA SHEET. Retrieved from
-
Matrix Scientific. (2017, February 20). SAFETY DATA SHEET. Retrieved from
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from
-
PubMed. (2000, August 15). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium. Retrieved from
-
PharmaScroll. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from
-
Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Retrieved from
-
Sterling Pharma Solutions. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from
-
PMC. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from
-
Fisher Scientific. (2014, July 7). SAFETY DATA SHEET. Retrieved from
-
PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. Retrieved from
-
ChemicalBook. (2026, March 22). 4-[(Methylsulfonyl)methyl]piperidine-1-carboxylic acid tert-butyl ester - Safety Data Sheet. Retrieved from
-
Pharma Excipients. (2021, January 5). Thermal Stability of Amorphous Solid Dispersions. Retrieved from
-
ResearchGate. (2026, January 19). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions
Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
Welcome to the technical support center for the analysis of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues with High-Performance Liquid Chromatography (HPLC) analysis, specifically focusing on the prevalent problem of peak tailing. Our approach is rooted in scientific principles to provide you with a robust framework for troubleshooting.
Understanding the Analyte: 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of our target molecule. 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid contains a tertiary amine within the piperidine ring and a carboxylic acid group. This makes the molecule zwitterionic, capable of carrying both a positive and a negative charge depending on the pH. The presence of the basic amine functional group is a primary contributor to peak tailing in reversed-phase HPLC due to its interaction with residual silanol groups on the silica-based stationary phase.[1][2]
FAQ: Quick Guide to Common Peak Tailing Issues
Here are some frequently asked questions to quickly guide your troubleshooting efforts.
Q1: My peak for 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid is tailing. What is the most likely cause?
A1: The most common cause of peak tailing for basic compounds like this is secondary interaction between the protonated amine group of your analyte and ionized residual silanol groups (Si-O⁻) on the surface of the silica-based HPLC column.[3][4] These interactions create an additional, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and create a "tail" on the peak.[1]
Q2: How does the pH of my mobile phase affect peak tailing for this compound?
A2: Mobile phase pH is a critical factor.[5] At a mid-range pH (e.g., pH 4-7), the silanol groups on the column are partially ionized, and the piperidine nitrogen is protonated, leading to strong electrostatic interactions and significant tailing.[6][7] By lowering the mobile phase pH (e.g., to pH 2.5-3), you can suppress the ionization of the silanol groups, minimizing these secondary interactions and improving peak shape.[1][2]
Q3: I'm using a standard C18 column. Is this the best choice?
A3: While C18 columns are widely used, they can vary in the number of residual silanol groups.[8] For basic compounds, it is often better to use a modern, high-purity, "base-deactivated" or "end-capped" C18 column.[9][10] End-capping is a process that chemically derivatizes many of the residual silanol groups, making them less available for interaction with basic analytes.[1][11]
Q4: Can I add something to my mobile phase to improve the peak shape?
A4: Yes, mobile phase additives can be very effective. Adding a competing base, like triethylamine (TEA), can mask the active silanol sites.[12] Alternatively, using an ion-pairing agent like trifluoroacetic acid (TFA) can form a neutral ion pair with the protonated analyte, which can improve peak shape and retention.[13][14] A typical concentration for TFA is 0.1%.[13][14]
In-Depth Troubleshooting Guides
If the quick FAQs haven't resolved your issue, the following detailed guides provide a systematic approach to troubleshooting peak tailing for 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid.
Guide 1: Optimizing Mobile Phase pH
The ionization state of both your analyte and the stationary phase is governed by the mobile phase pH. Manipulating the pH is one of the most powerful tools to mitigate peak tailing.
The Underlying Principle: The piperidine nitrogen in your analyte is basic, while the residual silanol groups on the silica packing are acidic (pKa ≈ 3.8-4.2).[6] At a pH above 4, a significant portion of silanols are deprotonated and negatively charged, leading to strong electrostatic interactions with the positively charged analyte. By lowering the pH, we protonate the silanols, neutralizing them and favoring a single hydrophobic retention mechanism.[7]
Experimental Protocol:
-
Initial Assessment: Prepare your mobile phase with a buffer at a pH of around 3.0. A common choice is a phosphate or formate buffer.
-
Stepwise pH Reduction: If tailing persists, incrementally decrease the mobile phase pH to 2.5.
-
Buffer Concentration: Ensure your buffer concentration is sufficient (typically 10-20 mM) to maintain a stable pH.[7]
-
Column Stability: Be mindful of your column's pH stability range. Most silica-based columns are stable between pH 2 and 8. Operating at very low pH for extended periods can hydrolyze the bonded phase.[5]
| Parameter | Condition 1 (Initial) | Condition 2 (Optimized) | Expected Outcome |
| Mobile Phase pH | 4.5 | 2.7 | Reduced peak tailing, potentially altered retention time. |
| Buffer | 10 mM Ammonium Acetate | 20 mM Potassium Phosphate | Improved peak symmetry (Tailing Factor closer to 1). |
Guide 2: Leveraging Mobile Phase Additives
When pH adjustment alone is insufficient, mobile phase additives can be employed to further passivate the column surface or modify the analyte's interaction with the stationary phase.
The Underlying Principle: There are two primary strategies with additives: competitive masking and ion pairing.
-
Competitive Masking: A small, basic molecule like triethylamine (TEA) is added to the mobile phase. TEA, being a stronger base, will preferentially interact with the acidic silanol sites, effectively "masking" them from your analyte.[12]
-
Ion Pairing: An acidic agent like trifluoroacetic acid (TFA) is added. TFA serves two purposes: it lowers the mobile phase pH and its counter-ion (trifluoroacetate) can form an ion pair with the protonated analyte. This neutralizes the positive charge on the analyte, reducing its interaction with silanols and improving peak shape.[13][15]
Experimental Protocol:
-
Trifluoroacetic Acid (TFA):
-
Start by adding 0.1% (v/v) TFA to both your aqueous and organic mobile phase components.[13] This is a widely used concentration for improving the peak shape of basic compounds.[14][15]
-
Be aware that TFA can suppress ionization in mass spectrometry and has a strong UV absorbance at low wavelengths.[13][16]
-
-
Triethylamine (TEA) - Use with Caution:
| Additive | Typical Concentration | Mechanism | Pros | Cons |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Ion Pairing, pH reduction | Effective for peak shape, volatile.[15][17] | MS ion suppression, UV absorbance below 230 nm.[13][17] |
| Formic Acid | 0.1% | pH reduction | Good for MS compatibility.[17] | Less effective at improving peak shape than TFA.[17] |
| Triethylamine (TEA) | 5 - 20 mM | Competitive Masking | Effective for highly basic compounds.[12] | Can shorten column lifetime, not MS-friendly.[12] |
Guide 3: Column Selection and Hardware Considerations
Not all C18 columns are created equal. Furthermore, issues outside the column can also contribute to peak asymmetry.
The Underlying Principle: Modern HPLC columns are often manufactured with high-purity silica that has a lower metal content and is more effectively end-capped.[6][18] This results in fewer and less acidic residual silanol groups, making them more suitable for the analysis of basic compounds.[2] Additionally, extra-column volume (dead volume) in the HPLC system can cause band broadening and lead to peak tailing.[9]
Experimental Protocol:
-
Column Choice:
-
If you are using an older, "Type A" silica column, consider switching to a modern, "Type B" high-purity silica column with end-capping.[2]
-
For highly polar molecules that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative separation mode.[19][20]
-
-
Guard Column:
-
Ensure your guard column is not old or contaminated, as this can be a source of peak tailing. Replace it if necessary.[21]
-
-
Extra-Column Volume:
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting HPLC peak tailing.
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Dolan, J. W. (2008, May 1). Ion Pairing — Blessing or Curse? LCGC International. Retrieved from [Link]
-
Fornari, F., & Jallouli, S. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. Retrieved from [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]
-
MTC USA. (2013, January 26). What is TFA and when should I use it - Primer. Retrieved from [Link]
-
Restek Corporation. (2014, March 11). [20]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]
-
Majors, R. E. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. Retrieved from [Link]
-
Tracy, M. (2005, August 19). About TFA. Chromatography Forum. Retrieved from [Link]
-
Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]
-
uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]
-
Walter, T. H. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Muñoz, M. A. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. Retrieved from [Link]
-
Majors, R. E. (2018, April 9). Do You Really Know Your Stationary-Phase Chemistry? LCGC International. Retrieved from [Link]
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- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 5. moravek.com [moravek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
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- 8. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 9. chromtech.com [chromtech.com]
- 10. HPLC Peak Tailing - Axion Labs [axionlabs.com]
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- 13. researchgate.net [researchgate.net]
- 14. What is TFA and when should I use it - Primer [mtc-usa.com]
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- 16. Optimize HPLC-UV Baseline for TFA Applications [knauer.net]
- 17. About TFA - Chromatography Forum [chromforum.org]
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- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 21. discover.restek.com [discover.restek.com]
Technical Support Center: Industrial Scale-Up of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
Welcome to the Technical Support Center for the industrial production of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid. This guide is designed for process chemists and drug development professionals facing scale-up bottlenecks.
The synthesis of this compound relies on the Nucleophilic Aromatic Substitution (SNAr) of piperidine-2-carboxylic acid (pipecolic acid) with 4-fluorophenyl methyl sulfone. While highly efficient at the bench scale, transitioning this reaction to pilot-plant volumes introduces critical challenges regarding exotherm control, stereochemical integrity, and solvent removal.
Logical relationship of reactants in the SNAr synthesis pathway.
Part 1: Troubleshooting Guides & FAQs
Q1: Our reaction stalls at 70% conversion. Why is the N-arylation of pipecolic acid so sluggish compared to standard piperidine? A: The issue stems from severe steric hindrance. The nitrogen within the 2-substituted piperidine ring (pipecolic acid) is sterically much more hindered than an unsubstituted piperidine[1]. While the fluorine atom in 4-fluorophenyl methyl sulfone is highly activated towards SNAr by the strongly electron-withdrawing para-sulfone group[2], the bulky 2-carboxylic acid group impedes the nucleophilic attack. Solution: Do not push the temperature past 100°C to force completion, as this triggers side reactions. Instead, ensure the pipecolic acid is fully solubilized and deprotonated by using finely milled K2CO3 (to increase surface area) and maintaining a highly polar aprotic environment (e.g., DMSO).
Q2: We are observing significant racemization of our (S)-pipecolic acid starting material during scale-up. How can we preserve enantiomeric excess (ee)? A: Racemization at the α-stereocenter of amino acids during basic coupling reactions is a well-documented scale-up failure mode. Under prolonged heating with strong bases, the α-proton becomes highly acidic, leading to racemization via direct enolization or oxazolone (azlactone) formation[3]. Solution:
-
Avoid Strong Hydride Bases: Never use NaH. Aside from severe thermal runaway risks in DMSO[4], strong bases aggressively deprotonate the α-carbon.
-
Temperature Control: Keep the reaction strictly between 85–90°C.
-
Water Content: Ensure reagents are strictly anhydrous. Trace water can exacerbate the hydrolysis of transient intermediates that lead to epimerization.
Q3: Removing DMSO on a 50-liter scale is causing severe thermal degradation of our product. Rotary evaporation takes days. What is the alternative? A: DMSO has a boiling point of 189°C, making direct distillation or rotary evaporation highly detrimental to heat-sensitive compounds and prone to violent "bumping"[5]. Lyophilization (freeze-drying) is effective for milligrams but lacks the scalability required for industrial throughput[5]. Solution: Transition to an extractive workup. DMSO is infinitely miscible with water. By drastically shifting the polarity of the reaction mixture via a cold water quench, you can force the product into an organic phase (like Ethyl Acetate or Dichloromethane) while washing the DMSO into the aqueous waste stream[6][7].
Q4: We are experiencing sudden, dangerous exotherms when scaling up the NaH/DMF or NaH/DMSO system. How do we mitigate this? A: The combination of Sodium Hydride (NaH) with dipolar aprotic solvents like DMF or DMSO is a severe safety hazard on an industrial scale. NaH can trigger the exothermic decomposition of these solvents, leading to a loss of thermal control and potential explosions[4]. Solution: Completely eliminate NaH from the process. Switch to Potassium Carbonate (K2CO3) in DMSO. It is a sufficiently strong base to deprotonate the amino acid but does not trigger solvent decomposition[4].
Part 2: Quantitative Data Summary
The following table summarizes the optimization parameters for the SNAr reaction, highlighting the causality between reagent selection, safety, and product integrity.
| Solvent / Base System | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee %) | Scale-up Safety Profile |
| DMF / NaH | 100 | >95% | < 50% (High Racemization) | Critical Risk (Exothermic decomposition)[4] |
| DMSO / NaOH | 110 | 85% | 70% (Moderate Racemization) | Poor (Side reactions, hydrolysis) |
| DMSO / K₂CO₃ | 90 | >92% | > 98% (Maintained) | Excellent (Stable, controlled exotherm) |
| NMP / DIPEA | 120 | 60% | 95% | Moderate (Sluggish kinetics due to weak base) |
Part 3: Optimized Experimental Protocol
This self-validating protocol utilizes an extractive downstream process to bypass the thermal hazards of DMSO removal while preserving the chiral integrity of the product.
Step-by-step downstream processing workflow for DMSO removal and isolation.
Step-by-Step Methodology (100g Pilot Scale)
Phase 1: Reaction Setup & Execution
-
Preparation: Charge a clean, dry 2L jacketed reactor with (S)-piperidine-2-carboxylic acid (1.0 equiv) and finely milled anhydrous K2CO3 (2.5 equiv).
-
Solvent Addition: Add anhydrous DMSO (5 volumes). Stir at 300 RPM for 30 minutes at room temperature to ensure complete formation of the carboxylate salt.
-
Electrophile Addition: Slowly add 4-fluorophenyl methyl sulfone (1.05 equiv) in portions to control any initial heat of mixing.
-
Heating: Ramp the reactor temperature to 90°C. Causality Check: Do not exceed 90°C to prevent azlactone-mediated racemization[3].
-
In-Process Control (IPC): Monitor via HPLC. The reaction is self-validating when the peak corresponding to 4-fluorophenyl methyl sulfone drops below 2% AUC (typically 12-16 hours).
Phase 2: Extractive DMSO Removal & Isolation
-
Quench: Cool the reactor to 10°C. Slowly add ice-cold deionized water (20 volumes) to the reactor. Mechanistic Insight: This massive dilution crashes the solubility of the organic product and locks the DMSO into the aqueous phase[7].
-
Acidification: Carefully adjust the pH to ~3.5 using 1M HCl to protonate the carboxylic acid, rendering the product highly soluble in organic solvents.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 10 volumes)[6].
-
Washing: Wash the combined EtOAc layers with 5% aqueous LiCl solution (2 x 5 volumes) followed by saturated brine (1 x 5 volumes). Causality Check: LiCl washes are highly effective at pulling residual trace DMSO out of EtOAc.
-
Concentration & Crystallization: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (at 40°C) to 3 volumes. Add Heptane dropwise until the solution turns cloudy, then cool to 0°C to induce crystallization. Filter and dry the white crystalline solid.
References
-
BioChromato. Comprehensive Strategies for Effective DMSO Removal in Research Laboratories. Retrieved from [Link]
-
ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from[Link]
-
ResearchGate. How can I remove DMSO from my sample? Retrieved from [Link]
-
ResearchGate. How to eliminate DMSO completely from the organic reaction mixture... Retrieved from [Link]
-
ACS GCIPR. Specific Solvent Issues with the SNAr Reaction. Retrieved from[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Fluorothioanisole | 371-15-3 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 5. Comprehensive Strategies for Effective DMSO Removal in Research Laboratories - BioChromato-Boost Lab Efficiency with Cutting-Edge Products [biochromato.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid vs piperidine-2-carboxylic acid reactivity
An In-Depth Comparative Guide: 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid vs. Piperidine-2-carboxylic acid
Executive Summary
For medicinal chemists and synthetic methodologists, the piperidine ring is a privileged scaffold. However, the reactivity of the parent piperidine-2-carboxylic acid (pipecolic acid) is fundamentally dictated by its zwitterionic nature and highly nucleophilic secondary amine. By introducing a strongly electron-withdrawing aryl group to the nitrogen—specifically in 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid —the electronic landscape of the molecule is entirely rewritten. This guide objectively compares the reactivity profiles of these two building blocks, detailing how the N-aryl modification eliminates the need for protecting groups in peptide coupling and opens new avenues in photoredox catalysis.
Structural & Electronic Causality: The "Push-Pull" Effect
To understand the divergent reactivity of these two molecules, we must analyze the state of the nitrogen lone pair.
Piperidine-2-carboxylic acid (Molecule A): As a standard cyclic α -amino acid, pipecolic acid exists as a zwitterion at physiological pH. The secondary aliphatic amine is highly basic (pKa ~10.7) and fiercely nucleophilic. Any attempt to activate the adjacent carboxylic acid without first masking the nitrogen (typically via Boc or Fmoc protection) will result in rapid intermolecular self-condensation, yielding diketopiperazines or oligomers[1].
1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid (Molecule B): The installation of the 4-methylsulfonylphenyl group fundamentally alters the nitrogen's character. The methylsulfonyl ( −SO2Me ) moiety is a powerful electron-withdrawing group (Hammett σp=0.72 ). Through resonance, the nitrogen lone pair is heavily delocalized into the aromatic ring.
-
Causality: This delocalization quenches the basicity of the piperidine nitrogen, dropping its conjugate acid pKa to < 3.0.
-
Result: The molecule is no longer zwitterionic. The nitrogen behaves more like a deactivated aniline than an aliphatic amine, rendering it entirely non-nucleophilic under standard conditions.
Quantitative Reactivity Comparison
| Property / Parameter | Piperidine-2-carboxylic acid | 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid |
| Nitrogen Nucleophilicity | High (Aliphatic secondary amine) | Negligible (Resonance-deactivated) |
| Amine pKa (approx.) | 10.7 | < 3.0 |
| Predominant State (pH 7) | Zwitterionic | Neutral carboxylic acid |
| Amide Coupling Requirement | Strict N-protection required (Boc/Fmoc) | Direct coupling (No protection needed) |
| TLC Visualization | Ninhydrin stain required (UV inactive) | Strongly UV active (254 nm) |
| Photoredox Decarboxylation | Requires strong oxidants/Ir(III) catalysts | Highly efficient via SET (Single Electron Transfer) |
Comparative Synthetic Workflows
The most immediate practical difference between these two building blocks is observed during amide bond formation. The deactivated nitrogen of the N-aryl derivative allows for high step-economy by bypassing the protection/deprotection sequence entirely.
Comparative amide coupling workflows demonstrating the step-economy of the N-aryl derivative.
Validated Experimental Methodologies
The following protocols provide self-validating systems for working with these specific scaffolds, ensuring high fidelity in synthetic execution.
Protocol A: Synthesis of the N-Aryl Scaffold via Ullmann Coupling
To generate 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid from the parent pipecolic acid, a copper-catalyzed Ullmann coupling is employed[2][3].
Step-by-Step Procedure:
-
Setup: To a flame-dried 20 mL Schlenk tube, add piperidine-2-carboxylic acid (1.33 equiv), 1-bromo-4-(methylsulfonyl)benzene (1.0 equiv), K2CO3 (2.0 equiv), and CuI (0.13 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with N2 three times.
-
Solvent Addition: Add anhydrous Dimethylacetamide (DMA) to achieve a 0.4 M concentration.
-
Reaction: Seal the tube and heat at 90 °C for 48 hours. The reaction mixture will transition from a pale blue/green suspension to a dark brown mixture.
-
Workup (Self-Validating Step): Cool to 23 °C, dilute with EtOAc and H2O . Cool to 0 °C and carefully adjust the aqueous layer to pH 3 using 4 M HCl. Validation: The product will partition into the organic layer only when the carboxylic acid is protonated (pH < 4).
-
Isolation: Extract the aqueous layer with EtOAc (5x), wash combined organics with brine, dry over Na2SO4 , and concentrate. Purify via flash chromatography.
Protocol B: Direct Amide Coupling of the N-Aryl Derivative
Because the nitrogen is resonance-deactivated, it does not interfere with standard coupling reagents.
Step-by-Step Procedure:
-
Activation: Dissolve 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.
-
Coupling: Add the target primary amine nucleophile (1.2 equiv).
-
Monitoring (Self-Validating Step): Monitor via TLC (Hexanes:EtOAc). Validation: Unlike the parent pipecolic acid, the N-aryl starting material and product are highly UV-active at 254 nm. The consumption of the starting acid spot confirms conversion without the need for Ninhydrin staining.
-
Workup: Quench with saturated NaHCO3 , extract with EtOAc, wash with 1M HCl (to remove unreacted aliphatic amine), and concentrate to yield the pure amide.
Advanced Reactivity: Photoredox Decarboxylation
Beyond simple structural differences, the N-aryl moiety unlocks advanced catalytic methodologies. N-aryl α -amino acids are privileged substrates in visible-light photoredox catalysis[4][5]. The electron-rich nature of the aryl-amine system (relative to an aliphatic amine) lowers the oxidation potential, allowing mild photocatalysts (like Ru(bpy)3 or organic dyes) to perform a Single Electron Transfer (SET).
This SET generates an amine radical cation, which rapidly undergoes decarboxylation to form a highly reactive α -amino radical. This radical can then be trapped by Michael acceptors or engaged in cross-coupling[4]. The parent pipecolic acid lacks this accessible oxidation window and generally requires much harsher conditions or pre-activation (e.g., as redox-active esters) to achieve similar decarboxylative functionalization.
Photoredox-mediated decarboxylative functionalization pathway specific to N-aryl amino acids.
References
-
Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants MDPI[Link]
-
Mechanistic Investigation, Wavelength-Dependent Reactivity, and Expanded Reactivity of N–Aryl Aza DOI / ChemRxiv[Link]
-
Decarboxylative photocatalytic transformations Chemical Society Reviews (RSC Publishing)[Link]
-
(S)-1-Boc-piperidine-2-carboxylic acid Chemical Properties LookChem[Link]
-
Regio- and Diastereoselective Decarboxylative Allylation of N-Aryl α-Amino Acids by Dual Photoredox/Nickel Catalysis ACS Publications[Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic Acid Quantification
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid, a critical process in drug development and quality control. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, validation, and implementation, grounded in scientific integrity and regulatory compliance.
Introduction: The Analytical Challenge
1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid is a non-chromophoric, chiral molecule, presenting unique challenges for quantification. The absence of a significant UV-absorbing moiety necessitates alternative detection strategies, while its stereoisomeric nature requires careful consideration of chiral separation techniques, especially in pharmacokinetic and pharmacodynamic studies where enantiomeric purity is crucial. This guide will explore and compare two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) for achiral analysis and Chiral HPLC with UV detection following derivatization for enantiomeric separation and quantification.
The validation of these methods is paramount to ensure data integrity and is guided by the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[1][2][3][4][5] These guidelines establish the framework for demonstrating that an analytical procedure is suitable for its intended purpose.[6]
Methodologies and Experimental Protocols
Achiral Quantification: HPLC with Charged Aerosol Detection (HPLC-CAD)
Rationale: For routine quantification of the total drug substance, where enantiomeric separation is not required (e.g., in drug substance purity testing or formulation analysis), HPLC-CAD is a powerful technique. CAD is a mass-based detector that provides a near-universal response for non-volatile and semi-volatile compounds, making it ideal for analytes lacking a UV chromophore.[7] To enhance retention on a reversed-phase column, an ion-pairing agent is often employed for polar, acidic compounds like the target analyte.[7]
Experimental Workflow:
Caption: Workflow for HPLC-CAD Quantification.
Detailed Protocol:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Heptafluorobutyric acid (HFBA) in water.
-
Mobile Phase B: Acetonitrile.
-
The use of HFBA as an ion-pairing agent improves the retention of the acidic analyte on the non-polar stationary phase.[7]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid reference standard (1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Prepare samples by accurately weighing and dissolving the drug substance or product in the same diluent to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: Atlantis C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase Gradient: A suitable gradient to ensure adequate separation from any impurities. For example, start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
CAD Settings: Nitrogen gas pressure at 35 psi.
-
-
Data Analysis:
-
Integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Chiral Quantification: HPLC with UV Detection after Pre-column Derivatization
Rationale: To quantify the individual enantiomers of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid, a chiral separation method is necessary. Since the native molecule lacks a chromophore for sensitive UV detection, a pre-column derivatization step is employed. This involves reacting the carboxylic acid group with a UV-active derivatizing agent. The resulting diastereomers can then be separated on a standard achiral HPLC column, or the derivatized enantiomers can be separated on a chiral stationary phase (CSP). For this guide, we will focus on the latter approach, as it is a common and effective strategy.[8]
Experimental Workflow:
Caption: Workflow for Chiral HPLC-UV Quantification.
Detailed Protocol:
-
Derivatization Reagent:
-
A suitable derivatizing agent for carboxylic acids is 2-nitrophenylhydrazine hydrochloride (2-NPH) in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of the racemic and individual enantiomer reference standards.
-
To an aliquot of the standard or sample solution, add the derivatizing reagent and coupling agent.
-
Heat the mixture to ensure complete reaction.
-
Quench the reaction and dilute the sample with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® IA or Chiralcel® OD-H, is a good starting point for screening.[8]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol or isopropanol). A small amount of an acidic modifier like trifluoroacetic acid (TFA) may be added to improve peak shape.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (temperature can significantly affect chiral separation).[8]
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength will be determined by the absorbance maximum of the derivatized analyte.
-
-
Data Analysis:
-
Integrate the peak areas for each enantiomer.
-
Construct separate calibration curves for each enantiomer.
-
Determine the concentration of each enantiomer in the samples.
-
Method Validation and Comparison
According to ICH Q2(R1) guidelines, the validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4] The key validation parameters include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.
| Validation Parameter | HPLC-CAD (Achiral) | Chiral HPLC-UV with Derivatization | Rationale and Considerations |
| Specificity | High. CAD is a mass-based detector, less prone to interference from excipients without a similar non-volatile character. | High. The combination of chromatographic separation on a chiral column and UV detection of the derivatized analyte provides excellent specificity. | Specificity ensures that the signal measured is from the analyte of interest and not from impurities, degradation products, or matrix components. |
| Linearity & Range | Excellent linearity over a wide dynamic range is typically achievable. | Linearity is dependent on both the derivatization reaction and the chromatographic separation. The range may be narrower than CAD. | A linear relationship between the response and concentration should be demonstrated across the intended analytical range. |
| Accuracy | High accuracy, typically with recovery values between 98-102%. | Accuracy can be influenced by the efficiency and reproducibility of the derivatization step. | Accuracy is the closeness of the test results to the true value. |
| Precision | High precision, with RSD values typically <2% for repeatability and intermediate precision. | Precision can be affected by the variability in the derivatization reaction. | Precision expresses the closeness of agreement between a series of measurements. |
| Limit of Quantitation (LOQ) | Low LOQ, as CAD is a sensitive detector for non-volatile compounds. | LOQ is dependent on the molar absorptivity of the derivative and the efficiency of the derivatization reaction. | The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Generally robust, with minor variations in mobile phase composition, flow rate, and temperature having a minimal effect. | Can be less robust, as changes in temperature and mobile phase composition can significantly impact chiral resolution. | Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Conclusion and Recommendations
The choice of analytical method for the quantification of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid is contingent upon the specific requirements of the analysis.
-
For routine quality control, purity assessment, and formulation analysis where the total amount of the drug substance is the primary concern, HPLC-CAD is the recommended method. Its universality for non-chromophoric compounds, wide dynamic range, and high precision make it a robust and reliable choice.
-
For pharmacokinetic studies, stereoselective synthesis monitoring, and enantiomeric purity determination , Chiral HPLC with UV detection after pre-column derivatization is the necessary approach. While the method development and validation may be more complex due to the derivatization step and the sensitivity of chiral separations to experimental conditions, it provides the essential information on the enantiomeric composition of the sample.
Ultimately, a thorough validation in accordance with regulatory guidelines is mandatory for any chosen method to ensure the generation of reliable and accurate data throughout the drug development lifecycle.[1][2][3]
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][2][3]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][9]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4][10]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link][6]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][5]
-
ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link][7]
Sources
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- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. ICH Official web site : ICH [ich.org]
Benchmarking Synthesis Routes for 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid: A Comparative Guide
The synthesis of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid, a key structural motif in various pharmacologically active compounds, presents several strategic challenges. The selection of an optimal synthetic route is critical for achieving high yield, purity, and cost-effectiveness, particularly in drug development and manufacturing. This guide provides an in-depth comparison of plausible synthetic strategies for this target molecule, supported by established chemical principles and experimental data from analogous transformations.
Introduction to the Target Molecule
1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid incorporates a piperidine-2-carboxylic acid scaffold N-arylated with a 4-(methylsulfonyl)phenyl group. The presence of the sulfone moiety and the chiral center at the 2-position of the piperidine ring makes the synthesis non-trivial. The primary challenge lies in the efficient formation of the N-aryl bond. This guide will focus on modern palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, as the most promising approach.
Proposed Synthetic Strategies
Two primary routes, centered around the Buchwald-Hartwig N-arylation, are proposed and evaluated. The key difference lies in the choice of the arylating agent.
-
Route 1: Buchwald-Hartwig amination using 4-bromo-phenyl methyl sulfone.
-
Route 2: Buchwald-Hartwig amination using 4-fluoro-phenyl methyl sulfone.
The general synthetic strategy for both routes involves three key steps:
-
Esterification of the commercially available piperidine-2-carboxylic acid.
-
N-Arylation of the resulting ester via a Buchwald-Hartwig reaction.
-
Hydrolysis of the ester to yield the final carboxylic acid.
The esterification of the starting material is a crucial initial step as the presence of a free carboxylic acid can interfere with the Buchwald-Hartwig reaction by reacting with the base or the catalyst. Ethyl or methyl esters are commonly used for this purpose.
Route 1: N-Arylation with 4-Bromo-phenyl methyl sulfone
This route utilizes a common and often highly reactive aryl bromide as the coupling partner.
Experimental Protocol
Step 1: Synthesis of Ethyl piperidine-2-carboxylate
A straightforward esterification of piperidine-2-carboxylic acid can be achieved using thionyl chloride in ethanol.[1][2]
-
Suspend piperidine-2-carboxylic acid (1.0 eq) in absolute ethanol (10-15 volumes).
-
Cool the suspension to 0 °C.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The resulting crude ethyl piperidine-2-carboxylate hydrochloride can be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., dichloromethane) to yield the free base.
Step 2: Buchwald-Hartwig N-Arylation
This step employs a palladium catalyst and a suitable phosphine ligand to couple the secondary amine with the aryl bromide.[3][4]
-
To a dry reaction vessel under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand such as Xantphos or BINAP (2-4 mol%), and a base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).
-
Add the aryl bromide, 4-bromo-phenyl methyl sulfone (1.0 eq), and ethyl piperidine-2-carboxylate (1.1-1.2 eq).
-
Add a dry, degassed solvent such as toluene or dioxane (5-10 volumes).
-
Heat the reaction mixture to 80-110 °C and monitor the progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis of the Ester
The final step is the saponification of the ethyl ester to the carboxylic acid.[5][6]
-
Dissolve the ethyl 1-[(4-methylsulfonyl)phenyl]piperidine-2-carboxylate (1.0 eq) in a mixture of an alcohol (e.g., ethanol or methanol) and water.
-
Add a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq).
-
Heat the mixture to reflux or stir at room temperature, monitoring the reaction by TLC.
-
Once the hydrolysis is complete, cool the reaction mixture and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 3-4 with a dilute acid (e.g., 1 M HCl), which will precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visual Representation of Route 1
Caption: Synthetic scheme for Route 1.
Route 2: N-Arylation with 4-Fluoro-phenyl methyl sulfone
This alternative route employs an aryl fluoride. While aryl fluorides are generally less reactive than aryl bromides in Buchwald-Hartwig aminations, their use can be advantageous due to the lower cost and higher availability of some fluoroaromatic starting materials. The successful coupling of aryl fluorides often requires more specialized catalyst systems.
Experimental Protocol
Step 1: Synthesis of Ethyl piperidine-2-carboxylate
This step is identical to Step 1 in Route 1.
Step 2: Buchwald-Hartwig N-Arylation
The coupling of an aryl fluoride requires a more active catalyst system, often employing a bulkier, more electron-rich phosphine ligand.
-
To a dry reaction vessel under an inert atmosphere, add a palladium precursor such as Pd(OAc)₂ or a pre-catalyst (2-5 mol%), and a specialized ligand for aryl fluoride activation like BrettPhos or a similar biarylphosphine ligand (4-10 mol%).
-
Add a strong base, typically a phosphate such as K₃PO₄ or a carbonate like Cs₂CO₃ (1.5-2.5 eq).
-
Add the aryl fluoride, 4-fluoro-phenyl methyl sulfone (1.0 eq), and ethyl piperidine-2-carboxylate (1.1-1.2 eq).
-
Add a high-boiling polar aprotic solvent such as t-butanol or a mixture of toluene and t-butanol.
-
Heat the reaction mixture to a higher temperature, typically 100-120 °C, and monitor its progress.
-
The workup and purification procedure is similar to that described in Route 1.
Step 3: Hydrolysis of the Ester
This step is identical to Step 3 in Route 1.
Visual Representation of Route 2
Caption: Synthetic scheme for Route 2.
Comparative Analysis
| Parameter | Route 1 (Aryl Bromide) | Route 2 (Aryl Fluoride) | Rationale & Insights |
| Starting Material Cost & Availability | 4-Bromo-phenyl methyl sulfone is readily available but can be more expensive than the corresponding fluoride. | 4-Fluoro-phenyl methyl sulfone is often more cost-effective and readily available. | For large-scale synthesis, the cost of the aryl halide can be a significant factor. |
| Reaction Conditions | Milder conditions (80-110 °C), standard ligands (e.g., Xantphos, BINAP). | Requires more forcing conditions (100-120 °C) and specialized, often more expensive, ligands (e.g., BrettPhos). | The higher reactivity of the C-Br bond allows for more lenient reaction conditions. |
| Catalyst Loading | Typically lower catalyst loading (1-2 mol% Pd). | May require higher catalyst loading (2-5% Pd) to achieve good conversion. | The oxidative addition of the aryl fluoride to the Pd(0) center is generally the rate-limiting step and less facile. |
| Substrate Scope & Generality | Buchwald-Hartwig amination of aryl bromides is a very general and well-established reaction with a broad substrate scope. | The amination of aryl fluorides is more substrate-dependent and may require more optimization. | Route 1 is generally more reliable for a wider range of analogous substrates without extensive re-optimization. |
| Potential Yield & Purity | Generally high yields and clean reactions can be expected. | Yields can be comparable to the bromide route with proper optimization, but side reactions might be more prevalent under harsher conditions. | Both routes are capable of producing the target molecule in high purity after chromatographic purification. |
| Green Chemistry & Sustainability | Use of toluene, a common but less "green" solvent. | Use of t-butanol, which is considered a more environmentally friendly solvent than toluene. | Route 2 offers a potential advantage in terms of solvent choice. |
Conclusion and Recommendations
Both proposed synthetic routes offer viable pathways to 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid.
Route 1 , utilizing 4-bromo-phenyl methyl sulfone, stands out as the more robust and generally applicable method. The milder reaction conditions and the use of more common and less expensive ligands make it an attractive choice for initial synthesis and process development. The predictability and extensive literature precedent for the Buchwald-Hartwig amination of aryl bromides reduce the risk and development time.
Route 2 , employing 4-fluoro-phenyl methyl sulfone, presents a potentially more cost-effective option for large-scale production, provided that the higher cost of the specialized ligand and potentially higher catalyst loading are offset by the lower price of the starting aryl fluoride. This route may require more extensive process optimization to achieve consistently high yields.
For research and development purposes, Route 1 is the recommended starting point due to its reliability and milder conditions. For commercial-scale manufacturing, a thorough cost analysis and process optimization of both routes would be necessary to determine the most economically viable option.
References
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Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
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Eureka | Patsnap. (2021, January 5). The preparation method of ethyl 2-oxo-3-piperidinecarboxylate. [Link]
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PubMed. (2023, May 3). Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines]. [Link]
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Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. [Link]
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Archive ouverte UNIGE. (n.d.). The Hydrolysis of Ethyl 1-Methyl-2,4-cyclopentadiene-1-carboxylate by Nonenzymatic and Enzymatic Methods. [Link]
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HETEROCYCLES. (1981). reactions of 4-methylene-2-phenyl-2-oxazolin-5-ones with sulfur ylides. [Link]
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Navigating the Landscape of Factor Xa Inhibitors: A Comparative Guide to Alternatives for 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic Acid
In the intricate world of drug discovery, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a research program. For scientists engaged in the development of novel anticoagulants, particularly Factor Xa (FXa) inhibitors, the 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid scaffold has emerged as a significant framework. This guide provides an in-depth, data-driven comparison of this foundational structure with viable alternative reagents, offering researchers the critical insights needed to navigate the complexities of lead optimization and candidate selection.
The Central Role of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic Acid in FXa Inhibition
The 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid moiety serves as a key building block in a number of potent and selective FXa inhibitors. Its utility stems from the strategic combination of a rigid piperidine ring, which appropriately orients substituents into the active site of the enzyme, a carboxylic acid group that can form crucial interactions, and the 4-methylsulfonylphenyl group, a common pharmacophore in diaryl heterocyclic inhibitors that often occupies the S4 binding pocket of FXa.[1]
Factor Xa, a serine protease, sits at the confluence of the intrinsic and extrinsic pathways of the coagulation cascade, making it a prime target for the development of new anticoagulants.[2][3] By inhibiting FXa, the conversion of prothrombin to thrombin is blocked, thereby preventing the formation of fibrin clots.[3] The ideal FXa inhibitor should exhibit high potency, selectivity against other serine proteases (e.g., thrombin), good oral bioavailability, and a predictable pharmacokinetic profile.
While the 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid scaffold has proven its merit, the quest for improved drug-like properties necessitates the exploration of structural alternatives. This guide will delve into two primary strategies for modifying this core structure: scaffold hopping of the piperidine ring and bioisosteric replacement of the carboxylic acid moiety.
Scaffold Hopping: Beyond the Piperidine Ring
Scaffold hopping is a powerful strategy in medicinal chemistry to identify structurally novel compounds with similar biological activity.[4] The goal is often to improve physicochemical properties, gain new intellectual property, or circumvent undesirable off-target effects. In the context of FXa inhibitors, several heterocyclic systems have been investigated as alternatives to the piperidine core.
Pyrrolidine and Piperazine Derivatives: A Shift in Ring Size and Heteroatom Content
Pyrrolidine and piperazine rings have been explored as bioisosteric replacements for the piperidine scaffold in FXa inhibitors.[5][6] The rationale behind these modifications lies in altering the conformational rigidity and the potential for additional interactions within the enzyme's active site.
For instance, a series of amino(methyl) pyrrolidine-based sulfonamides were designed as potent and selective FXa inhibitors, with the pyrrolidine scaffold intended to be a bioisostere of the piperazine core found in other known inhibitors.[5] Similarly, piperazine derivatives have been extensively studied, with some demonstrating potent FXa inhibition.[6]
| Scaffold | Representative Compound/Series | Reported FXa Inhibition (IC50/Ki) | Reference |
| Piperidine | Piperidine diamine derivatives | Potent anticoagulant activity | [7] |
| Pyrrolidine | Amino(methyl) pyrrolidine-based sulfonamides | IC50 = 5.5 nM (for compound 15) | [5] |
| Piperazine | N,N-Dialkylated 4-(4-arylsulfonylpiperazine-1-carbonyl)-benzamidines | Potent in vitro and in vivo activity | [6] |
Table 1: Comparison of Heterocyclic Scaffolds in Factor Xa Inhibitors.
The choice between these scaffolds is often dictated by the specific substitution patterns and the desired vectoral orientation of functional groups. The additional nitrogen atom in piperazine, for example, can be utilized to introduce further substituents or to modulate solubility and basicity.
Bioisosteric Replacement of the Carboxylic Acid: Tuning Physicochemical Properties
The carboxylic acid moiety, while often crucial for target engagement through ionic interactions and hydrogen bonding, can also contribute to poor pharmacokinetic properties such as low cell permeability and rapid metabolism.[8][9] Bioisosteric replacement of the carboxylic acid is a well-established strategy to mitigate these liabilities while preserving biological activity.[10][11]
Common Carboxylic Acid Bioisosteres
Several functional groups have been successfully employed as carboxylic acid bioisosteres in various drug discovery programs. The choice of a suitable replacement depends on the desired acidity, lipophilicity, and metabolic stability.
-
Tetrazoles: These five-membered heterocycles are among the most common carboxylic acid bioisosteres. Their pKa is similar to that of carboxylic acids, allowing them to exist as anions at physiological pH.[10]
-
Hydroxamic Acids: While generally less acidic than carboxylic acids, hydroxamic acids can still participate in similar hydrogen bonding interactions.
-
Sulfonamides: This functional group is a weaker acid than a carboxylic acid but can offer advantages in terms of metabolic stability and membrane permeability.[9] Acyl sulfonamides have been developed to more closely mimic the acidity of carboxylic acids.[9]
| Bioisostere | General Structure | Approximate pKa | Key Physicochemical Properties |
| Carboxylic Acid | R-COOH | 4-5 | High polarity, low lipophilicity, potential for metabolic liabilities.[9] |
| Tetrazole | R-CN4H | ~5 | Similar acidity to carboxylic acids, can improve metabolic stability.[10] |
| Hydroxamic Acid | R-CONHOH | 8-9 | Can form similar hydrogen bonds, generally less acidic. |
| Sulfonamide | R-SO2NH2 | 9-10 | Weaker acid, can enhance lipophilicity and metabolic stability.[9] |
Table 2: Physicochemical Properties of Common Carboxylic Acid Bioisosteres.
In the context of FXa inhibitors, the replacement of the carboxylic acid can significantly impact the overall properties of the molecule. For example, in a series of EP1 receptor antagonists, the replacement of a carboxylic acid with various bioisosteres led to compounds with potent activity, demonstrating the viability of this approach in tuning molecular properties.[12]
Experimental Protocols
To facilitate the practical application of the concepts discussed in this guide, we provide the following representative experimental protocols.
Protocol 1: In Vitro Factor Xa Inhibition Assay
This protocol describes a general method for determining the inhibitory potency of a test compound against human Factor Xa using a chromogenic substrate.
Materials:
-
Human Factor Xa (commercially available)
-
Chromogenic substrate for FXa (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a small volume of the test compound dilution (or DMSO for control wells).
-
Add a solution of human Factor Xa to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate solution to each well.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Protocol 2: General Synthesis of 1-Arylpiperidine-2-carboxylic Acid Derivatives
This protocol outlines a general synthetic route for the preparation of the core scaffold.
A common approach involves the deprotonation of an N-protected piperidine, followed by transmetalation and a palladium-catalyzed cross-coupling reaction with an appropriate aryl halide.[13] Subsequent functional group manipulations can then be used to install the carboxylic acid. For example, the synthesis of 2-arylpiperidines can be achieved through the palladium-catalyzed coupling of aryl bromides with organozinc species derived from the deprotonation of N-Boc-piperidine.[13]
Conclusion
The 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid scaffold represents a valuable starting point for the design of novel Factor Xa inhibitors. However, the pursuit of optimized drug candidates with superior pharmacological and pharmacokinetic profiles necessitates a thorough exploration of structural alternatives. This guide has provided a comparative analysis of key alternative reagents, focusing on the well-established strategies of scaffold hopping and bioisosteric replacement.
By leveraging the data and protocols presented herein, researchers can make more informed decisions in the design and synthesis of next-generation FXa inhibitors. The continued exploration of novel heterocyclic scaffolds and innovative bioisosteres will undoubtedly pave the way for the development of safer and more effective anticoagulant therapies.
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- Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 44(5), 566-578.
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Kaneko, T., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][8][14]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin, 52(6), 675-687.
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A Comparative Guide to the Cross-Reactivity and Selectivity of Phenylsulfonyl-Containing Compounds: A Case Study on Cyclooxygenase (COX) Inhibition
For: Researchers, scientists, and drug development professionals.
Executive Summary
Selectivity is a cornerstone of modern drug development, dictating the balance between therapeutic efficacy and adverse effects. This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity of investigational compounds. As public data on the specific molecule 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid is limited, we will utilize the well-characterized and structurally related class of selective COX-2 inhibitors as a practical and illustrative case study. These compounds, which also feature a critical phenylsulfonyl moiety, offer a rich dataset for understanding how subtle structural differences influence target specificity.
This guide will delve into the mechanistic basis of COX-1/COX-2 selectivity, compare the profiles of established drugs like Celecoxib and Rofecoxib, provide detailed, field-tested protocols for key selectivity assays, and introduce methodologies for broader off-target screening. The principles and techniques detailed herein are directly applicable to the characterization of novel chemical entities, including 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid, as they progress through the discovery pipeline.
Introduction: The Imperative of Selectivity in Drug Design
The "one drug, one target" paradigm has long been a guiding principle in pharmacology. The goal is to design molecules that interact with a single, disease-relevant biological target, thereby maximizing therapeutic benefit while minimizing off-target effects that can lead to toxicity.[1] The phenylsulfonyl group (a benzene ring attached to a sulfonyl group) is a common pharmacophore found in a variety of clinically important drugs. Its presence is often key to a compound's activity and selectivity profile.[2][3]
A prime example of the importance of selectivity is found in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Traditional NSAIDs, such as ibuprofen and naproxen, non-selectively inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[4] While inhibition of COX-2 mediates the desired anti-inflammatory effects, concurrent inhibition of the "housekeeping" enzyme COX-1 can lead to significant gastrointestinal side effects, such as ulcers and bleeding.[2][5][6][7]
This clinical challenge spurred the development of selective COX-2 inhibitors (coxibs), such as Celecoxib and the since-withdrawn Rofecoxib, which were designed to spare COX-1 and improve gastrointestinal safety.[2][5][8] These agents, often containing sulfonamide or methylsulfone groups, provide a powerful case study in the benefits and potential pitfalls of targeted drug design.[2][3]
The Target: Understanding COX-1 and COX-2 Isoforms
COX-1 and COX-2 are isoenzymes that catalyze the conversion of arachidonic acid into prostaglandins, key mediators of physiological and pathophysiological processes.[4]
-
COX-1: Is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining, maintain kidney function, and support platelet aggregation.[2]
-
COX-2: Is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins.[4][6] Its products mediate inflammation, pain, and fever.
The structural difference between the two enzymes is subtle but critical. The active site of COX-2 is slightly larger and has a side pocket that is absent in COX-1. This difference was exploited in the design of coxibs, whose bulkier side groups (like a phenylsulfonyl moiety) can fit into the COX-2 active site but are sterically hindered from binding effectively to COX-1.[2]
Caption: Workflow for the Human Whole Blood Assay (WBA).
Step-by-Step Methodology:
-
Blood Collection: Draw venous blood from healthy volunteers (who have abstained from NSAIDs for at least 14 days) into tubes containing heparin.
-
Compound Treatment: Aliquot the blood into tubes containing pre-determined concentrations of the test compound or vehicle (DMSO).
-
COX-1 Assay:
-
For the COX-1 arm, allow the blood aliquots to clot by incubating at 37°C for 1 hour. This process activates platelets, triggering COX-1-dependent TXB2 production.
-
Centrifuge the tubes to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
Measure TXB2 concentration using a specific ELISA kit.
-
-
COX-2 Assay:
-
For the COX-2 arm, add Lipopolysaccharide (LPS, 10 µg/mL) to the blood aliquots to induce COX-2 expression in monocytes. [9] * Incubate the blood for 24 hours at 37°C.
-
Centrifuge the tubes to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
Measure PGE2 concentration using a specific ELISA kit.
-
-
Data Analysis: As described in the biochemical assay, calculate IC50 values for both COX-1 (TXB2 inhibition) and COX-2 (PGE2 inhibition) and determine the selectivity ratio.
Broader Cross-Reactivity Profiling: Beyond the Primary Target
Even highly selective compounds can have unintended off-target interactions that may lead to adverse effects or provide opportunities for drug repurposing. [10]Comprehensive profiling is a critical step in de-risking a lead candidate.
Since many signaling pathways are regulated by protein kinases, assessing a compound's activity across the human kinome is a standard safety and characterization step.
-
Principle: Large-panel kinase screens, such as those offered by Eurofins Discovery (KINOMEscan) or services from other CROs, utilize competition binding assays or enzymatic activity assays to quantify the interaction of a test compound against hundreds of purified human kinases. [1][11][12][13]* Application: A compound like 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid would be screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of over 400 kinases. Hits (e.g., >50% inhibition) are then followed up with full dose-response curves to determine IC50 or Kd values. This provides a detailed map of the compound's kinome-wide selectivity. [14]
CETSA is a powerful method for verifying target engagement and identifying off-targets directly in a cellular or tissue environment. [15][16]
-
Principle: The binding of a ligand (drug) to its target protein typically increases the protein's thermal stability. [16][17][18]CETSA measures this change in thermal stability. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, often by Western blot or mass spectrometry. [15][17][18][19]* Application: An isothermal dose-response (ITDRF) CETSA can be performed to confirm that 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid engages its intended target in intact cells. [19]Furthermore, proteome-wide CETSA (using mass spectrometry) can be used to identify novel off-targets by observing which other proteins are thermally stabilized or destabilized in the presence of the compound. [17]
References
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Title: Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Source: MDPI. URL: [Link]
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Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Source: PMC (PubMed Central). URL: [Link]
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Title: Selective cyclooxygenase-2 inhibitors: similarities and differences. Source: PubMed. URL: [Link]
-
Title: 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists. Source: PubMed. URL: [Link]
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Title: COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Source: FDA. URL: [Link]
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Title: A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Source: ACS Publications. URL: [Link]
-
Title: Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. Source: PMC (PubMed Central). URL: [Link]
-
Title: Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. Source: PMC (PubMed Central). URL: [Link]
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Title: Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. Source: bioRxiv. URL: [Link]
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Title: Are rofecoxib and celecoxib safer NSAIDS? Source: Drug and Therapeutics Bulletin. URL: [Link]
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Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: PMC (PubMed Central) - NIH. URL: [Link]
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Title: Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. Source: The American Journal of Medicine. URL: [Link]
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Title: Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis. Source: PMC (PubMed Central). URL: [Link]
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Title: Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. Source: Journal of Natural Products. URL: [Link]
-
Title: What Is CETSA? Cellular Thermal Shift Assay Explained. Source: Pelago Bioscience. URL: [Link]
-
Title: Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Source: Springer. URL: [Link]
-
Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Source: Bio-protocol. URL: [Link]
-
Title: Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Source: Canadian Association of Emergency Physicians. URL: [Link]
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Title: Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Source: PNAS. URL: [Link]
-
Title: Celecoxib - StatPearls. Source: NCBI Bookshelf. URL: [Link]
-
Title: Safety profile of rofecoxib as used in general practice in England: results of a prescription-event monitoring study. Source: PMC (PubMed Central). URL: [Link]
-
Title: KINOMEscan Technology. Source: Eurofins Discovery. URL: [Link]
-
Title: Celecoxib: the “need to know” for safe prescribing. Source: bpacnz.org. URL: [Link]
-
Title: The Biochemical Selectivity of Novel COX-2 Inhibitors in Whole Blood Assays of COX-isozyme Activity. Source: Taylor & Francis. URL: [Link]
-
Title: Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. Source: PMC (PubMed Central). URL: [Link]
-
Title: Summary Safety Review - Celecoxib - Assessing the Risk of Serious Heart and Stroke Side Effects at High Doses Relative to Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Source: Canada.ca. URL: [Link]
-
Title: Kinase Screening & Profiling Service. Source: BPS Bioscience. URL: [Link]
-
Title: Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: Investigation using human peripheral monocytes. Source: ResearchGate. URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI. URL: [Link]
-
Title: 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. Source: PubChem. URL: [Link]
-
Title: 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. Source: CAS Common Chemistry. URL: [Link]
-
Title: Discovery of Some Piperine-Based Phenylsulfonylhydrazone Derivatives as Potent Botanically Narcotic Agents. Source: PubMed. URL: [Link]
-
Title: 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Source: PubMed. URL: [Link]
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1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid proper disposal procedures
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a critical extension of experimental design and laboratory safety. 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid is a highly functionalized synthetic intermediate. Its unique structure—featuring a basic piperidine heterocycle, an acidic carboxylic acid moiety, and a highly oxidized methylsulfonylphenyl group—dictates specific physicochemical behaviors that complicate waste management.
Improper disposal of this compound risks environmental persistence and the generation of toxic combustion byproducts. This guide provides a self-validating, step-by-step protocol for the containment, neutralization, and final thermal destruction of this compound, grounded in the authoritative principles of laboratory safety [1].
Physicochemical Profiling for Waste Categorization
Before initiating disposal, we must analyze the molecule's physical and chemical parameters. The presence of both nitrogen and sulfur heteroatoms means this compound cannot be treated as standard organic waste; it requires specialized thermal destruction to prevent the atmospheric release of NOx and SOx gases.
Table 1: Physicochemical Data & Waste Stream Implications
| Parameter | Characteristic | Operational & Disposal Implication |
| Molecular Formula | C13H17NO4S | High heteroatom content; mandates specialized incineration. |
| Physical State | Solid (Powder/Crystalline) | Poses a dust inhalation risk; must be handled in a fume hood. |
| Functional Groups | Carboxylic acid, Sulfone, Amine | Potential for pH-dependent solubility; incompatible with strong oxidizers. |
| Combustion Byproducts | CO, CO2, NOx, SOx | Incinerator must be equipped with alkaline wet scrubbers. |
| Waste Categorization | Non-Halogenated Solid Organic | Segregate strictly from halogenated waste to maintain scrubber efficacy. |
Disposal Workflow Visualization
The following workflow illustrates the causal chain of custody from bench-top generation to final environmental neutralization.
Workflow for the safe containment and thermal destruction of N/S-containing organic solid waste.
Standard Operating Procedure: Step-by-Step Disposal Protocol
Merely discarding a chemical into a generic bin is a failure of scientific rigor. The causality behind the following steps ensures that the stable C-S and C-N bonds are completely mineralized without compromising laboratory safety or environmental integrity [2].
Phase 1: Segregation and Containment
-
Fume Hood Operation: All transfers of the solid compound must occur within a certified, operational chemical fume hood. Mechanistic Insight: Piperidine-carboxylic acid derivatives can form fine, easily aerosolized particulates. Containment prevents inhalation of the active pharmaceutical intermediate (API).
-
Container Selection: Utilize a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass bottles are optimal. Do not use metal containers, as trace ambient moisture combined with the carboxylic acid moiety can induce localized galvanic corrosion over time.
-
Stream Segregation: Deposit the waste strictly into the Non-Halogenated Solid Organic Waste stream. Mechanistic Insight: Mixing this with halogenated waste drastically alters the required incineration thermodynamics and disrupts the specific scrubber chemistries required for sulfur/nitrogen neutralization.
Phase 2: Labeling and Satellite Accumulation
-
GHS Compliant Labeling: Clearly label the primary container with the full IUPAC name: "1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid".
-
Heteroatom Declaration (Critical Step): Explicitly write "Contains Nitrogen and Sulfur" on the hazardous waste manifest. Trustworthiness Check: This is a self-validating safety step. The downstream disposal facility relies entirely on this declaration to route the waste to an incinerator equipped with the correct alkaline scrubber to neutralize SO2 and NOx gases.
-
Storage Conditions: Store the sealed container in a designated Satellite Accumulation Area (SAA). Maintain a dry environment below 25°C, isolated from strong oxidizing agents (e.g., peroxides, nitrates) to prevent premature, uncontrolled oxidation of the piperidine ring [1].
Phase 3: Spill Response & Decontamination (Self-Validating System)
If a localized spill occurs during the disposal transfer:
-
Do Not Sweep Dry: Dry sweeping aerosolizes the compound, expanding the contamination zone.
-
Wetting Protocol: Lightly mist the spilled powder with a 50/50 mixture of deionized water and ethanol to suppress dust formation.
-
Collection: Use a dedicated, non-sparking spill kit scoop to transfer the wetted mass into a hazardous waste bag.
-
Surface Neutralization: Wash the affected bench space with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize any residual carboxylic acid, followed by a thorough deionized water rinse.
Phase 4: Final Destruction (High-Temperature Incineration)
The only scientifically sound and legally compliant method for the final disposal of this compound is high-temperature incineration [2].
-
Mechanism of Destruction: The compound is subjected to thermal oxidation at temperatures exceeding 1000°C. This immense thermal energy is required to cleave the highly stable aromatic and piperidine rings.
-
Scrubber Chemistry: Upon combustion, the sulfur from the methylsulfonyl group oxidizes into sulfur dioxide ( SO2 ). The incinerator's wet scrubber system reacts these acidic exhaust gases with a calcium hydroxide ( Ca(OH)2 ) or sodium hydroxide ( NaOH ) mist, precipitating them out as harmless solid sulfates (e.g., CaSO4 ), thereby preventing the generation of acid rain.
References
-
Title: Management of Chemicals - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]
A Senior Application Scientist's Guide to Handling 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
This guide provides a comprehensive operational plan for the safe handling, use, and disposal of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid. As this is a novel or specialized compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this protocol is built upon an expert analysis of its structural motifs—a piperidine ring, a carboxylic acid, and a methylsulfonylphenyl group—and draws upon safety data from analogous compounds.[1][2][3]
Hazard Analysis and Risk Assessment
Understanding the chemical's structure is paramount to anticipating its hazards. The molecule can be deconstructed into three key functional domains, each contributing to its overall toxicological and reactivity profile.
-
Piperidine Moiety : Piperidine and its derivatives are organic amines. While the nitrogen atom's basicity is reduced by its integration into the ring, it can still cause irritation. Many piperidine-containing compounds are bioactive, necessitating careful handling to avoid unintentional physiological effects.
-
Carboxylic Acid Group : This functional group imparts acidic properties. Concentrated carboxylic acids can be corrosive or irritant to the skin and eyes.[4]
-
Methylsulfonylphenyl Group : The sulfonyl group is generally stable, but the overall molecule's properties can be influenced by this electron-withdrawing group. Compounds containing sulfonyl groups should be handled with care, and their waste streams managed appropriately.[5]
Based on data from structurally similar chemicals, the primary anticipated hazards are summarized below.
| Hazard Category | GHS Classification (Anticipated) | Rationale & Potential Effects |
| Skin Corrosion/Irritation | Category 2[1][2][3] | Causes skin irritation. Prolonged contact may lead to redness and discomfort. Based on piperidine and carboxylic acid functionalities. |
| Serious Eye Damage/Irritation | Category 2A[1][2][3] | Causes serious eye irritation. Direct contact with the solid or solutions can cause significant redness, watering, and pain. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System)[1][3] | May cause respiratory irritation if the solid powder is inhaled. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful)[3] | May be harmful if swallowed, in contact with skin, or if inhaled. This is a precautionary assessment based on similar piperidine derivatives. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to mitigate the identified risks. The selection of PPE must be tailored to the specific procedure being performed.[6][7]
| Task / Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Safety goggles with side shields | Disposable nitrile gloves (double-gloving recommended)[7] | Standard lab coat | Recommended to perform in a chemical fume hood or ventilated balance enclosure. If not possible, an N95 respirator is required.[8] |
| Preparing Solutions | Chemical safety goggles and a face shield[4][7] | Disposable nitrile gloves. Change immediately if contact occurs. | Chemical-resistant apron over a lab coat[6] | Required: perform all solution preparations in a certified chemical fume hood. |
| Reaction/Experiment Use | Chemical safety goggles | Disposable nitrile gloves | Standard lab coat | Required: perform all reactions within a chemical fume hood. |
| Large-Scale (>10g) Operations | Face shield worn over chemical safety goggles | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) over inner nitrile gloves | Chemical-resistant suit or apron over a flame-resistant lab coat | Required: perform all operations in a walk-in fume hood or with appropriate local exhaust ventilation. |
Diagram: PPE Selection Logic
This diagram illustrates the decision-making process for selecting appropriate PPE based on the scale of the operation.
Caption: PPE selection flowchart based on the quantity of material being handled.
Safe Handling and Operational Workflow
Adherence to a systematic workflow minimizes exposure and prevents contamination. All handling of this compound should occur within a designated area, preferably a chemical fume hood.[9]
Step-by-Step Handling Protocol:
-
Preparation :
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Cover the work surface with absorbent, chemical-resistant bench paper.
-
Assemble all necessary equipment (spatulas, glassware, solvents) within the hood.
-
Prepare a dedicated waste container for contaminated solids and another for liquid waste.
-
-
Donning PPE : Put on all required PPE as determined by the PPE Protocol table above.
-
Weighing :
-
If possible, use a ventilated balance enclosure. If not, weigh the compound in the fume hood on a tared weigh boat or glassine paper.
-
Use a dedicated, clearly labeled spatula.
-
Close the primary container immediately after dispensing the required amount.
-
-
Solubilization :
-
Add the solvent to the receiving flask first, then slowly add the weighed solid to prevent dust generation.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.
-
-
Post-Handling :
-
Clean the spatula and any non-disposable equipment with a suitable solvent. Collect the cleaning solvent as hazardous waste.
-
Wipe down the work surface in the fume hood. Dispose of the bench paper as solid hazardous waste.
-
-
Doffing PPE : Remove PPE in the correct order (gloves first, then apron/coat, followed by face shield/goggles) to prevent self-contamination. Wash hands thoroughly with soap and water.[1]
Diagram: Standard Operational Workflow
This workflow ensures a logical and safe sequence of operations from start to finish.
Caption: Step-by-step workflow for handling the target compound.
Decontamination and Waste Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste : All contaminated materials, including gloves, weigh boats, bench paper, and any unreacted solid compound, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions and solvent rinses containing the compound should be collected in a dedicated, sealed hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvent used. Do not pour down the drain.[10]
-
Neutralization : Due to the carboxylic acid group, acidic waste streams may need to be neutralized before final disposal, depending on your institution's guidelines. However, in-lab neutralization should only be performed by trained personnel who understand the potential for exothermic reactions.[11]
-
Spill Management :
-
Minor Spill (in fume hood) : Absorb with a chemical absorbent material (e.g., vermiculite or sand). Sweep up the absorbed material, place it in the solid hazardous waste container, and decontaminate the area with a suitable solvent.
-
Major Spill (outside fume hood) : Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health and Safety (EHS) office. Prevent the spill from entering drains.
-
Emergency Procedures
In the event of an exposure, immediate and correct action is crucial.[12]
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2][3] |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give them a couple of glasses of water to drink. Seek immediate medical attention.[3] |
Always show the Safety Data Sheet (or this guide if an SDS is unavailable) to the attending medical professional. [12]
References
-
Chemical Waste Disposal Guidelines. (n.d.). Environmental Health and Safety, Princeton University. Retrieved from [Link]
-
Laboratory Personal Protective Equipment (PPE) Hazard Assessment. (2015). University of Washington. Retrieved from [Link]
-
Personal Protective Equipment Selection Guide. (2015). University of Arizona, Research Laboratory & Safety Services. Retrieved from [Link]
-
Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. (n.d.). AAPPTec. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Nevada, Reno, Environmental Health and Safety. Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. Retrieved from [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
